FTY720 (S)-Phosphate
説明
特性
IUPAC Name |
[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127241 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-26-6 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod phosphate ester, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FTY720 (S)-Phosphate on S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod), a structural analog of sphingosine, is a first-in-class, orally administered immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-Phosphate (FTY720-P).[1][3][4] FTY720-P acts as a potent agonist at four of the five known sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[1][5][6] Its therapeutic efficacy is primarily attributed to its action on the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a reduction of circulating lymphocytes.[4][7][8] This guide provides a detailed technical overview of the mechanism of action of FTY720-P on S1P receptors, focusing on its binding characteristics, signaling pathways, and the phenomenon of functional antagonism.
I. Binding Affinity and Receptor Selectivity
FTY720-P exhibits high affinity for S1P1, S1P3, S1P4, and S1P5 receptors, while being devoid of significant activity at the S1P2 receptor.[9][10] The binding of FTY720-P to these receptors is competitive with the endogenous ligand, S1P.[6]
Table 1: Binding Affinities (Ki, nM) of FTY720-P and S1P for Human S1P Receptors
| Ligand | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| FTY720-P | 0.44 | >10000 | 1.1 | 1.2 | 0.4 |
| S1P | 0.8 | 10 | 0.9 | 1.1 | 0.3 |
Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and cell systems used.
II. Signaling Pathways
Upon binding to S1P receptors, FTY720-P initiates a cascade of intracellular signaling events. The primary signaling pathways involve G-protein coupling and β-arrestin recruitment.
A. G-Protein Coupling
FTY720-P is a potent agonist for G-protein activation at S1P1, S1P3, S1P4, and S1P5 receptors. At the S1P1 receptor, FTY720-P and S1P stimulate [35S]-GTPγS incorporation to similar degrees, indicating comparable efficacy in activating G-proteins.[1][11] However, FTY720-P is significantly less potent at the S1P3 receptor compared to S1P.[1][11] In some cellular contexts, FTY720-P has been shown to selectively activate Gα12/13/Rho/ROCK signaling via the S1P2 receptor, leading to myofibroblast contraction.[9]
Table 2: Functional Potency (EC50, nM) of FTY720-P and S1P in [35S]-GTPγS Binding Assays
| Ligand | S1P1 | S1P3 | S1P4 | S1P5 |
| FTY720-P | 0.13 | 4.0 | 0.35 | 0.18 |
| S1P | 0.08 | 0.12 | 0.15 | 0.11 |
Data represents a summary from various studies and may differ based on experimental specifics.
B. β-Arrestin Recruitment
FTY720-P is a highly efficacious recruiter of β-arrestin to the S1P1 receptor.[1][11] In fact, it stimulates a higher level of β-arrestin recruitment at S1P1 receptors (132%) compared to the endogenous ligand S1P.[1][11] In contrast, at the S1P3 receptor, FTY720-P acts as a weak partial agonist, stimulating only 29% of the total β-arrestin recruited by S1P.[1][11] This efficient recruitment of β-arrestin by FTY720-P at the S1P1 receptor is a critical factor in its mechanism of action, leading to profound and prolonged receptor internalization.[1][11]
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 9. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of FTY720 (S)-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of FTY720 (S)-Phosphate, the active form of the immunomodulatory drug Fingolimod.
Discovery and Development
FTY720 (Fingolimod) is a pioneering drug in the class of sphingosine-1-phosphate (S1P) receptor modulators. Its journey began with the screening of natural products for immunosuppressive activity.
From Natural Product to Synthetic Drug: The discovery of FTY720 originated from a fungal secondary metabolite, myriocin (ISP-I), isolated from the culture broth of the fungus Isaria sinclairii.[1][2][3] This fungus was used in traditional Chinese medicine as an "eternal youth" nostrum.[1] Initial research focused on chemically modifying myriocin to simplify its complex structure while retaining its potent in vivo immunosuppressive effects, which were observed in rat skin allograft rejection tests.[1] This effort led to the first synthesis of FTY720 in 1992.[1]
Unlike its natural product predecessor ISP-I, which inhibits serine palmitoyltransferase, FTY720 was found to have a different mechanism of action.[1] Through reverse pharmacology, it was discovered that FTY720 is a prodrug that requires phosphorylation in vivo to become active.[1][4][5]
Mechanism of Action: S1P Receptor Modulation
FTY720 exerts its immunomodulatory effects by acting as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).
Phosphorylation is Key: After oral administration, FTY720, a structural analog of sphingosine, is phosphorylated by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form the active moiety, FTY720-phosphate.[1][6][7][8][9] This phosphorylation is crucial for its biological activity.
Interaction with S1P Receptors: FTY720-phosphate is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][7][9] It has no significant activity at the S1P2 receptor.[9][10] The therapeutic effects of FTY720 are primarily attributed to its action on the S1P1 receptor expressed on lymphocytes.[1][7]
Functional Antagonism and Lymphocyte Sequestration: The binding of FTY720-phosphate to S1P1 receptors on lymphocytes initially acts as an agonist. However, this binding leads to the aberrant internalization and subsequent degradation of the S1P1 receptor.[7][11][12][13] This downregulation of surface S1P1 receptors renders lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs (lymph nodes and thymus).[3][7][13][14] Consequently, autoreactive lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and other tissues.[7][15] This leads to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[6][16]
The (S)-enantiomer of FTY720-phosphate is the pharmacologically active form, exhibiting significantly more potent binding affinities to S1P receptors and greater inhibitory activity on lymphocyte migration compared to the (R)-isomer.[17]
Signaling Pathway of FTY720 Action
Caption: FTY720 phosphorylation and S1P1 receptor modulation.
Quantitative Data
Table 1: S1P Receptor Binding Affinities (Kd, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| (S)-FTY720-Phosphate | 0.283 | >10000 | 0.946 | Low nM | Low nM |
| Sphingosine-1-Phosphate (S1P) | 0.210 | High nM | 0.068 | Low nM | Low nM |
| Data derived from radioligand binding studies.[11] (S)-FTY720-Phosphate shows high affinity for S1P1 and S1P3, and is selective against S1P2.[11][12] Values for S1P4 and S1P5 are typically in the low nanomolar range.[1][17] |
Table 2: Pharmacokinetic Parameters of FTY720 (Oral Administration in Healthy Subjects)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~12-24 hours | [6] |
| Elimination Half-life (t½) | ~6-9 days | [16] |
| Apparent Volume of Distribution (Vd/F) | High (crosses blood-brain barrier) | [4] |
| Metabolism | Phosphorylation by SphK2 | [4][8] |
| FTY720 exhibits dose-proportional pharmacokinetics.[16] Food does not significantly affect its absorption.[18] |
Synthesis of this compound
The therapeutic activity of FTY720-phosphate resides in the (S)-enantiomer.[17] Therefore, stereoselective synthesis is critical. A common and effective method involves enzymatic kinetic resolution.
Synthetic Workflow: Lipase-Catalyzed Asymmetric Synthesis
Caption: Chemoenzymatic synthesis of (S)-FTY720-Phosphate.
Experimental Protocols
Key Step: Lipase-Catalyzed Enantioselective O-Acylation of N-acetyl FTY720
This protocol is based on established methods for producing enantiomerically pure FTY720.[17][19]
-
Preparation of Substrate: Racemic FTY720 is first protected at the amino group, for example, by reacting with acetic anhydride to form N-acetyl FTY720.
-
Enzymatic Resolution:
-
Dissolve racemic N-acetyl FTY720 in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor, such as vinyl acetate.
-
Introduce a lipase enzyme (e.g., lipase from Candida antarctica). Lipases exhibit high enantioselectivity for this reaction.
-
Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40°C). The lipase will selectively acylate the primary hydroxyl group of one enantiomer (e.g., the S-enantiomer) much faster than the other.
-
Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached.
-
-
Separation:
-
Stop the reaction and remove the enzyme by filtration.
-
The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Separate these two compounds using column chromatography. This separation is straightforward due to the difference in polarity.
-
-
Deprotection and Phosphorylation:
-
Take the purified, acylated (S)-enantiomer and subject it to hydrolysis (e.g., using a base like sodium hydroxide) to remove both the O-acetyl and N-acetyl groups, yielding (S)-FTY720.
-
The resulting (S)-FTY720 can then be phosphorylated using a suitable phosphorylating agent (e.g., phosphorus oxychloride followed by hydrolysis) to yield the final product, (S)-FTY720-Phosphate. The product is purified to >99.5% enantiomeric excess (ee).[17]
-
Conclusion
The development of FTY720 from a natural product into a first-in-class S1P receptor modulator represents a significant achievement in drug discovery. Its unique mechanism of action, which relies on the in vivo phosphorylation to the active (S)-enantiomer and subsequent functional antagonism of the S1P1 receptor, has established a new therapeutic paradigm for autoimmune diseases like multiple sclerosis. The successful stereoselective synthesis, often employing enzymatic resolution, is crucial for producing the pharmacologically active agent. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development.
References
- 1. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FTY720: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple Sclerosis Updates: Isaria sinclairii / FTY720 ( fingolimod) - A Chinese "medicine" for Multiple Sclerosis [formultiplesclerosis.blogspot.com]
- 16. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The In Vivo Transformation of FTY720: A Technical Guide to its Phosphorylation into the Active Moiety, FTY720 (S)-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (FTY720), a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis, is a prodrug that requires in vivo phosphorylation to exert its therapeutic effects. This biotransformation is a critical step, converting FTY720 into its active metabolite, FTY720 (S)-phosphate, which then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth exploration of the enzymatic phosphorylation of FTY720, detailing the key enzymes, their kinetics, and the subcellular and tissue-specific context of this vital process. Furthermore, it outlines the experimental protocols for studying this phosphorylation event and presents the downstream signaling consequences of FTY720-phosphate's interaction with its targets.
The Enzymatic Engine: Sphingosine Kinases and FTY720 Phosphorylation
The in vivo phosphorylation of FTY720 is primarily catalyzed by sphingosine kinases (SphK), with two isoforms, SphK1 and SphK2, being the key players.[1][2][3] While both isoforms can phosphorylate FTY720, Sphingosine Kinase 2 (SphK2) is significantly more efficient.[4][5][6] This heightened efficiency is attributed to a lower Michaelis constant (Km) of SphK2 for FTY720, indicating a higher affinity for the substrate.[5][6]
SphK1 is predominantly located in the cytoplasm and translocates to the plasma membrane upon activation.[1][4][7] In contrast, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[1][2][4][8] This differential subcellular localization of the two kinase isoforms likely influences the site of FTY720 phosphorylation and the subsequent biological activities of the resulting FTY720-phosphate.
Quantitative Analysis of FTY720 Phosphorylation Kinetics
The following table summarizes the key kinetic parameters for the phosphorylation of FTY720 by human Sphingosine Kinase 1 and 2.
| Enzyme | Substrate | Km (μM) | Relative Efficiency (Compared to SphK1) | Reference |
| Human SphK1 | FTY720 | - | 1x | [5] |
| Human SphK2 | FTY720 | Lower than SphK1 | ~30x higher | [5][6] |
| U937 cell & mouse kidney extracts | FTY720 | 16-19 | - | [9] |
Note: Specific Vmax values were not consistently reported across the literature.
Tissue and Subcellular Distribution of FTY720 and FTY720-Phosphate
Following oral administration, FTY720 and its phosphorylated form are distributed throughout the body. Studies in mice have shown that FTY720 and FTY720-phosphate accumulate in lymphoid tissues, which is consistent with the drug's mechanism of action in sequestering lymphocytes.[10] A detailed analysis of subcellular distribution in murine splenocytes revealed a significant accumulation of both FTY720 and FTY720-phosphate within these immune cells.
The following table presents the subcellular concentrations of FTY720 and FTY720-phosphate in murine splenocytes after in vitro incubation.
| Compartment | FTY720 (ng/mL) | FTY720-Phosphate (ng/mL) | Reference |
| Supernatant | 55.77 ± 33.57 | - | [11] |
| Cytosol | 54.59 ± 24.70 | - | [11] |
Note: The original study also provides molar concentrations and distribution in SphK1- and SphK2-deficient cells, highlighting the critical role of these enzymes in the intracellular accumulation of the phosphorylated form.
Experimental Protocols for Studying FTY720 Phosphorylation
Sphingosine Kinase Activity Assay
The activity of SphK1 and SphK2 in phosphorylating FTY720 can be determined using various methods, including radioisotope-based assays and luminescence-based assays.
Principle of the Assay: The assay measures the transfer of the gamma-phosphate from radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) to FTY720, catalyzed by a source of sphingosine kinase (e.g., purified enzyme, cell lysate). The resulting radiolabeled FTY720-phosphate is then separated from the unreacted ATP and quantified.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing the sphingosine kinase source, FTY720, and [γ-33P]ATP.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.[9]
-
Termination and Separation: Stop the reaction and separate the FTY720-phosphate from the ATP. This can be achieved through methods like liquid-liquid extraction or by utilizing the adherence of the phosphorylated product to the wells of a microplate.[9]
-
Quantification: Measure the amount of radiolabeled FTY720-phosphate using a scintillation counter.[9]
Alternatively, a luminescence-based assay can be employed, which measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[12] The decrease in ATP is proportional to the kinase activity.
Quantification of FTY720 and FTY720-Phosphate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of FTY720 and FTY720-phosphate in biological matrices.[13][14][15][16]
Sample Preparation:
-
Matrix: Whole blood, plasma, or tissue homogenates can be used.[13][15][16][17]
-
Extraction: A liquid-liquid extraction or protein precipitation is typically performed to isolate the analytes from the biological matrix.[13][16][17] An internal standard (e.g., a deuterated analog of FTY720) is added to correct for extraction efficiency and matrix effects.[15]
-
Reconstitution: The extracted sample is then reconstituted in a solvent compatible with the LC system.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography column (e.g., a C18 column) to separate FTY720 and FTY720-phosphate from other components.[13][15]
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for FTY720 and FTY720-phosphate are monitored for highly selective and sensitive quantification.[13][14]
Signaling Pathways and Downstream Effects
The phosphorylation of FTY720 is the gateway to its pharmacological activity. FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P1,3,4,5).[18] Its primary therapeutic effect in multiple sclerosis is mediated through its action on the S1P1 receptor on lymphocytes.
References
- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 3. FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of sphingosine kinase localization in sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. The Effects of Fingolimod (FTY720) on Leukocyte Subset Circulation cannot be Behaviourally Conditioned in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FTY720 (S)-Phosphate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (S)-Phosphate, the biologically active form of the immunomodulatory drug Fingolimod, is a potent sphingosine-1-phosphate (S1P) receptor agonist. Fingolimod, a structural analog of sphingosine, is a prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 to its active (S)-phosphate enantiomer.[1] This active metabolite plays a crucial role in lymphocyte trafficking and has been approved for the treatment of relapsing-remitting multiple sclerosis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, chemically named (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol, is the single stereoisomer responsible for the pharmacological activity of Fingolimod.[3]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol | [3] |
| Synonyms | (S)-FTY720P, (S)-Fingolimod Phosphate | [3] |
| CAS Number | 402616-26-6 | [3] |
| Molecular Formula | C₁₉H₃₄NO₅P | [3] |
| Molecular Weight | 387.45 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Chloroform: 0.5 mg/mL. Unstable in solutions; fresh preparation is recommended. | [3][4] |
| Storage | -20°C | [3] |
| Purity | ≥98% | [3] |
Pharmacological Properties
This compound is a potent agonist at four of the five S1P receptors, with a significantly lower affinity for the S1P2 receptor. Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.
Receptor Binding Affinities and Potency
The binding affinities (Ki) and potency (EC50) of this compound for human S1P receptors are summarized below.
| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |
| S1P₁ | 2.1 | 0.4 | [3][5] |
| S1P₃ | 5.9 | 54 | [3][5] |
| S1P₄ | 23 | 26 | [3][5] |
| S1P₅ | 2.2 | 1.8 | [3][5] |
Signaling Pathways
The binding of this compound to the S1P1 receptor initiates a cascade of intracellular events, primarily leading to receptor internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.
Experimental Protocols
Asymmetric Synthesis of this compound
A practical asymmetric synthesis of this compound can be achieved through a lipase-catalyzed acylation as a key step.[6] The following is a generalized protocol based on published methods:
-
N-Acetylation of FTY720: Racemic FTY720 is acetylated to yield N-acetyl FTY720.
-
Enzymatic Resolution: The racemic N-acetyl FTY720 is subjected to enantioselective O-acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). This reaction selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.
-
Separation: The resulting mixture is separated by column chromatography to isolate the desired enantiomerically pure N-acetyl FTY720.
-
Phosphorylation: The hydroxyl group of the purified (S)-N-acetyl FTY720 is phosphorylated using a suitable phosphorylating agent (e.g., dibenzyl phosphite followed by hydrogenolysis).
-
Deprotection: The acetyl group is removed under basic conditions to yield this compound.
-
Purification: The final product is purified by chromatography to obtain the enantiomerically pure (>99.5% ee) this compound.[6]
S1P1 Receptor Internalization Assay
This assay is used to quantify the ability of this compound to induce the internalization of the S1P1 receptor.[7]
-
Cell Culture: HEK293 cells stably expressing a GFP-tagged S1P1 receptor (S1P1-GFP) are cultured in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded onto fibronectin-coated glass-bottom dishes and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with serum-free DMEM for 2 hours prior to the experiment to reduce background S1P levels.
-
Compound Treatment: Cells are treated with this compound at various concentrations for 1 hour. A vehicle control is also included.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Imaging: The subcellular localization of S1P1-GFP is visualized using confocal microscopy. In untreated cells, GFP fluorescence is predominantly at the plasma membrane. Upon treatment with this compound, the fluorescence internalizes into intracellular vesicles.
-
Quantification: The degree of internalization can be quantified by measuring the fluorescence intensity in the cytoplasm versus the membrane.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.[8][9]
-
Assay Principle: The PathHunter® β-arrestin assay (DiscoverX) is a common method. It utilizes enzyme fragment complementation. The S1P1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Line: A cell line co-expressing the tagged S1P1 receptor and β-arrestin is used.
-
Compound Addition: Cells are incubated with this compound.
-
Recruitment and Complementation: Agonist binding to the S1P1 receptor induces the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.
-
Signal Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
Experimental Workflows
In Vitro Evaluation of this compound
In Vivo Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Model
Conclusion
This compound is a pivotal molecule in the field of immunomodulation, with a well-defined mechanism of action centered on the functional antagonism of the S1P1 receptor. Its chemical and pharmacological properties have been extensively characterized, providing a solid foundation for its clinical use and for the development of next-generation S1P receptor modulators. The experimental protocols and workflows outlined in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in various disease contexts.
References
- 1. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
FTY720 (S)-Phosphate: A Comprehensive Technical Guide to its Binding Affinity and Signaling at S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with FTY720 (S)-Phosphate (Fingolimod-phosphate), the active metabolite of the immunosuppressive drug Fingolimod (Gilenya). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sphingosine-1-phosphate (S1P) receptor modulators.
FTY720 is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate.[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to form this compound, which then acts as a potent agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2][3] It is notably inactive at the S1P2 receptor.[3] This interaction with S1P receptors, particularly S1P1 on lymphocytes, leads to their internalization and degradation, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. This mechanism is central to its therapeutic efficacy in relapsing-remitting multiple sclerosis.[2]
Quantitative Binding Affinity of this compound for S1P Receptors
The binding affinity and functional potency of this compound for the S1P receptor subtypes have been characterized using various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd), inhibitory constants (Ki), and half-maximal effective concentrations (EC50), providing a comparative view of its selectivity profile.
| Receptor Subtype | Ligand | Assay Type | Value | Reference |
| S1P1 | This compound | Radioligand Binding ([³H]-FTY720-P) | Kd: 0.40 ± 0.05 nM | [4] |
| This compound | [³⁵S]GTPγS Functional Assay | pEC50: 9.32 ± 0.02 | [4] | |
| This compound | β-arrestin Recruitment | pEC50: 8.16 ± 0.05 | [4] | |
| S1P3 | This compound | Radioligand Binding ([³H]-FTY720-P) | Kd: 1.10 ± 0.10 nM | [4] |
| This compound | [³⁵S]GTPγS Functional Assay | pEC50: 8.44 ± 0.08 | [4] | |
| This compound | β-arrestin Recruitment | pEC50: 7.00 ± 0.04 | [4] | |
| S1P4 | This compound | [³⁵S]GTPγS Functional Assay | EC50: ~0.3–0.6 nM | [5] |
| S1P5 | This compound | [³⁵S]GTPγS Functional Assay | EC50: ~0.3–0.6 nM | [5] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for S1P receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³²P]S1P or [³H]-FTY720-P)
-
Unlabeled this compound
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA)[6]
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[6]
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted cell membranes to each well.
-
Add 50 µL of the serially diluted unlabeled this compound or assay buffer (for total binding) to the respective wells. For non-specific binding, a high concentration of unlabeled ligand is used.
-
Pre-incubate the plate at room temperature for 30 minutes.[6]
-
Add 50 µL of the radioligand (e.g., 0.1-0.2 nM [³²P]S1P) to each well to initiate the binding reaction.[6]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[6][7]
-
Terminate the reaction by rapid vacuum filtration through the 96-well filter plate, followed by several washes with ice-cold wash buffer.[7]
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Thaw the cell membranes and dilute them in assay buffer containing GDP (e.g., 10 µM).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted cell membranes.
-
Add the serially diluted this compound or buffer (for basal binding) to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the incorporated radioactivity.
Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data are then plotted against the agonist concentration and fitted to a sigmoidal curve to determine the EC50 and Emax values.
S1P Receptor Signaling Pathways
This compound binding to S1P receptors initiates a cascade of intracellular signaling events, which are dependent on the specific G-protein subtypes coupled to each receptor.
S1P1 Signaling
S1P1 exclusively couples to the Gαi family of G-proteins.[8] Activation of S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi, the βγ subunits can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[9][10]
S1P3 Signaling
S1P3 is more promiscuous in its G-protein coupling, interacting with Gαi, Gαq, and Gα12/13.[8]
-
Gαi: Similar to S1P1, this leads to adenylyl cyclase inhibition.
-
Gαq: This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gα12/13: This activates the small GTPase Rho, leading to the activation of Rho-associated kinase (ROCK), which is involved in cytoskeletal rearrangements and cell contraction.[11]
S1P4 Signaling
S1P4 couples to Gαi and Gα12/13.[12] The downstream signaling pathways are therefore similar to those activated by S1P1 and the Gα12/13-mediated pathway of S1P3, leading to adenylyl cyclase inhibition and Rho/ROCK activation, respectively.[13]
S1P5 Signaling
S1P5 primarily couples to Gαi and Gα12/13.[8] Its activation leads to the inhibition of adenylyl cyclase and activation of the Rho pathway, similar to S1P4. S1P5 is predominantly expressed in oligodendrocytes and natural killer cells.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytosolic phospholipase A2α activation induced by S1P is mediated by the S1P3 receptor in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
The Role of FTY720 (S)-Phosphate in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720 (fingolimod), a sphingosine analogue, is a first-in-class oral immunomodulator approved for the treatment of relapsing-remitting multiple sclerosis.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, FTY720 (S)-phosphate (FTY720-P), which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[2][3] This guide provides a comprehensive technical overview of the mechanism of action of FTY720-P, focusing on its pivotal role in regulating lymphocyte trafficking. It delves into the molecular interactions, signaling pathways, and cellular consequences of FTY720-P-mediated S1P receptor modulation. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in immunology and drug development.
Introduction: The Sphingosine-1-Phosphate Axis in Lymphocyte Egress
Lymphocyte trafficking is a tightly regulated process essential for immune surveillance and response. A key component of this process is the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation. This egress is critically dependent on the sphingosine-1-phosphate (S1P) signaling pathway.[3][4]
S1P is a bioactive sphingolipid that is abundant in the blood and lymph but present at low concentrations within lymphoid tissues. This concentration gradient acts as a chemotactic signal, guiding lymphocytes out of the SLOs.[4] Lymphocytes express S1P receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P1 through S1P5. Of these, the S1P1 receptor is predominantly expressed on lymphocytes and plays a crucial role in their response to the S1P gradient, thereby facilitating their exit from lymphoid tissues.[5]
FTY720 Phosphorylation and Bioactivation
FTY720 is a prodrug that, upon oral administration, is rapidly phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-P.[6] This phosphorylation is essential for its biological activity, as FTY720-P, not FTY720 itself, is the molecule that interacts with S1P receptors.[3]
Molecular Mechanism of Action: S1P Receptor Modulation
FTY720-P acts as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. It does not significantly interact with the S1P2 receptor.[7] Despite its agonistic nature, the primary and paradoxical effect of FTY720-P on lymphocyte trafficking is that of a "functional antagonist."[5]
This functional antagonism is achieved through the induction of profound and sustained internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[4][5] While the endogenous ligand S1P also induces S1P1 internalization, this process is typically followed by receptor recycling back to the cell surface. In contrast, FTY720-P-induced internalization leads to the targeting of the receptor for proteasomal degradation, resulting in a long-lasting down-regulation of S1P1 from the lymphocyte surface.[4][8]
By rendering lymphocytes unresponsive to the S1P gradient, FTY720-P effectively blocks their egress from SLOs.[3][4] This leads to a reversible sequestration of lymphocytes within the lymph nodes and a corresponding reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[9][10]
Quantitative Data
Binding Affinities and Potencies of FTY720-P at S1P Receptors
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of FTY720-P for human S1P receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| S1P1 | ~0.03 - 0.2 | ~0.3 - 0.6 |
| S1P3 | ~0.3 - 1.0 | ~3 |
| S1P4 | ~0.1 - 0.5 | ~0.3 - 0.6 |
| S1P5 | ~0.1 - 0.4 | ~0.3 - 0.6 |
Note: Values are approximate and can vary depending on the specific assay conditions.
Effect of FTY720 on Peripheral Blood Lymphocyte Counts
Clinical studies have consistently demonstrated a significant reduction in peripheral blood lymphocyte counts following FTY720 administration.
| Study Population | FTY720 Dosage | Mean Reduction in Lymphocyte Count | Time to Nadir |
| Healthy Volunteers | 0.5 mg/day | ~70-75% | ~2 weeks[9] |
| Multiple Sclerosis Patients | 0.5 mg/day | ~70%[9][11] | ~2 weeks[9] |
| Multiple Sclerosis Patients | 1.25 mg/day | ~73% | ~2 weeks |
Note: Lymphocyte counts typically remain low throughout the duration of treatment and gradually return towards baseline upon discontinuation.[12]
Signaling Pathways
The binding of FTY720-P to S1P1 receptors initiates a cascade of intracellular signaling events. A key event in the context of lymphocyte trafficking is the recruitment of β-arrestin, which plays a critical role in receptor internalization. FTY720-P is a potent inducer of β-arrestin recruitment to the S1P1 receptor.[1][13] This is followed by the engagement of the clathrin-mediated endocytosis machinery, leading to the formation of endocytic vesicles containing the receptor-ligand complex.
Downstream of G-protein activation, S1P1 signaling can influence various cellular processes through pathways such as the PI3K-Akt and MAPK/ERK pathways. However, the sustained internalization and degradation of the receptor effectively terminates these signaling cascades in the context of lymphocyte egress.
Experimental Protocols
S1P1 Receptor Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of the S1P1 receptor on the surface of lymphocytes following treatment with FTY720-P.
Materials:
-
Primary lymphocytes or a cell line expressing tagged S1P1
-
FTY720-P
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-S1P1 antibody or antibody against the tag
-
Flow cytometer
Procedure:
-
Culture lymphocytes to the desired density.
-
Treat the cells with a range of FTY720-P concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control for a specified time (e.g., 1-4 hours) at 37°C.
-
Wash the cells twice with cold PBS to stop the internalization process.
-
Resuspend the cells in cold FACS buffer.
-
Incubate the cells with a saturating concentration of the fluorochrome-conjugated anti-S1P1 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the S1P1 staining.
-
Calculate the percentage of S1P1 internalization relative to the vehicle-treated control cells.
In Vitro Lymphocyte Migration Assay (Transwell Assay)
This assay measures the ability of lymphocytes to migrate towards an S1P gradient and the inhibitory effect of FTY720-P.
Materials:
-
Lymphocytes
-
FTY720-P
-
S1P
-
Transwell inserts (with a pore size suitable for lymphocytes, e.g., 5 µm)
-
24-well plate
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting solution (e.g., Trypan Blue) or a fluorescence-based cell viability assay
Procedure:
-
Pre-treat lymphocytes with various concentrations of FTY720-P or vehicle for 1-2 hours at 37°C.
-
Add assay medium containing S1P (chemoattractant) to the lower chamber of the 24-well plate. Add assay medium without S1P to control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated lymphocytes to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer with Trypan Blue or a fluorescence plate reader if using a viability dye.
-
Calculate the percentage of migration inhibition by FTY720-P compared to the vehicle-treated cells migrating towards S1P.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1P receptors upon agonist binding.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
FTY720-P
-
GDP
-
Assay buffer (containing MgCl2 and other necessary ions)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of FTY720-P in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 value for FTY720-P-stimulated [35S]GTPγS binding.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor internalization.
Materials:
-
A cell line co-expressing the S1P1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
FTY720-P
-
Assay-specific substrate or detection reagents
-
Plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence)
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of FTY720-P to the wells.
-
Incubate for a specified time at 37°C to allow for β-arrestin recruitment.
-
Add the substrate or detection reagents according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Plot the signal as a function of FTY720-P concentration to determine the EC50 for β-arrestin recruitment.[1][13]
Conclusion
This compound is a potent immunomodulator that exerts its effects by acting as a functional antagonist of the S1P1 receptor on lymphocytes. Its ability to induce profound and sustained receptor internalization and degradation disrupts the S1P-dependent egress of lymphocytes from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. This mechanism of action underlies its therapeutic efficacy in autoimmune diseases like multiple sclerosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to further understand the intricate role of the S1P signaling pathway in immune regulation and to develop novel therapeutics targeting this axis.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 blocks egress of T cells in part by abrogation of their adhesion on the lymph node sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Lymphocyte recovery after fingolimod discontinuation in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on FTY720 (S)-Phosphate as a Functional Antagonist of S1P1
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720 (Fingolimod) is a structural analog of sphingosine that, upon phosphorylation in vivo to FTY720 (S)-Phosphate, acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[1] While it is an agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), its therapeutic effect, particularly in multiple sclerosis, is primarily attributed to its action on the S1P1 receptor.[2][3] this compound functions as a functional antagonist of S1P1. This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the functional antagonism of S1P1 by this compound.
Mechanism of Functional Antagonism
The term "functional antagonist" arises from the unique downstream consequences of this compound binding to the S1P1 receptor, which differ significantly from the effects of the endogenous ligand, S1P.[2] While both molecules are agonists that trigger initial receptor activation, this compound induces a persistent and irreversible internalization and subsequent proteasomal degradation of the S1P1 receptor.[1][2] This leads to a long-lasting desensitization of cells, such as lymphocytes, to the endogenous S1P gradient, effectively antagonizing the receptor's function.[4]
In contrast, S1P-induced internalization is followed by receptor recycling back to the cell surface, allowing for the restoration of cellular responsiveness.[1][5] The sustained downregulation of S1P1 by this compound is a key mechanism underlying its therapeutic efficacy, particularly in preventing the egress of lymphocytes from secondary lymphoid organs.[3][4]
Quantitative Data
The interaction of this compound and S1P with S1P receptors has been quantified through various in vitro assays. The following tables summarize key binding affinities and functional potencies.
Table 1: Binding Affinities (Kd) of this compound and S1P at S1P Receptor Subtypes
| Ligand | S1P1 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | S1P2 (nM) |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | No Affinity |
| S1P | High Affinity | Higher Affinity than S1P1 | High Affinity | High Affinity | High Affinity |
Note: Specific numerical Kd values can vary between studies and experimental systems. The table reflects the general affinity profile. FTY720 is phosphorylated in vivo to its active form, FTY720-phosphate, which is a potent agonist for all S1P receptors except S1P2.[6]
Table 2: Functional Potency (pEC50) of this compound for S1P1 Internalization
| Ligand | pEC50 for S1P1 Internalization |
| This compound | 9.15 ± 0.10 |
Data from flow cytometry analysis of fluorescent antibody-stained CHO-S1P1 cells after a 60-minute incubation period.[1]
S1P1 Signaling Pathways
Upon activation by an agonist, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gi/o family of G proteins.[7] This initiates a signaling cascade with various cellular outcomes. The functional antagonism of this compound is intimately linked to the differential engagement of downstream signaling components, particularly β-arrestin.
Canonical S1P1 Signaling
The binding of the endogenous ligand S1P to S1P1 leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can activate various downstream effectors, including Phospholipase C (PLC) and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.[9]
Figure 1: Canonical S1P1 Signaling Pathway.
This compound-Induced Internalization and Degradation
This compound binding to S1P1 also activates G protein signaling but additionally promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[10] This phosphorylation event serves as a docking site for β-arrestin.[1] The recruitment of β-arrestin not only desensitizes the receptor from further G protein activation but also acts as a scaffold for components of the endocytic machinery, leading to clathrin-mediated endocytosis.[10]
Crucially, this compound-bound S1P1 receptors are targeted for ubiquitination and subsequent degradation by the proteasome, preventing their recycling to the plasma membrane.[1][2] This leads to a profound and sustained loss of S1P1 from the cell surface.
Figure 2: FTY720 (S)-P Induced S1P1 Internalization.
Experimental Protocols
Characterizing the functional antagonism of this compound on S1P1 involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for the S1P1 receptor.
Protocol:
-
Membrane Preparation: Culture cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells) and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) and increasing concentrations of the unlabeled competitor ligand (this compound or S1P).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor ligand concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value, which can then be used to calculate the Ki (and subsequently Kd).
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.[11]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing S1P1 as described in the radioligand binding assay.
-
Assay Buffer: Use an assay buffer containing GDP to ensure that G proteins are in their inactive state.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test agonist (this compound or S1P) at various concentrations, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[12] Agonist binding to S1P1 will promote the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
S1P1 Receptor Internalization Assay
This assay visually and quantitatively measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments.
Protocol:
-
Cell Culture: Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP) onto glass-bottom dishes or 96-well imaging plates.[13]
-
Serum Starvation: Before the experiment, serum-starve the cells for a few hours to reduce basal receptor activation.
-
Ligand Treatment: Treat the cells with the desired concentration of this compound or S1P for a specific time course (e.g., 5, 15, 30, 60 minutes).[10] Include an untreated control.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde.[10] If necessary, permeabilize the cells and stain with antibodies against endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) to colocalize the internalized receptor.[10] Stain the nuclei with a fluorescent dye like DAPI or Hoechst for cell segmentation.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Use image analysis software to quantify the internalization of the S1P1-EGFP signal. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
-
Data Analysis: Plot the percentage of receptor internalization against time or ligand concentration to characterize the kinetics and potency of internalization.
Figure 3: S1P1 Receptor Internalization Assay Workflow.
Conclusion
This compound's role as a functional antagonist of the S1P1 receptor is a paradigm of nuanced pharmacology, where an initial agonistic action leads to a profound and therapeutically relevant antagonistic outcome. The persistent internalization and degradation of the S1P1 receptor, driven by a distinct molecular mechanism involving β-arrestin and the ubiquitin-proteasome system, underpins its clinical efficacy. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the unique interactions between S1P1 and its ligands, facilitating the development of next-generation S1P receptor modulators.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
The Pharmacokinetic Profile of FTY720 (S)-Phosphate: A Deep Dive into Preclinical Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) receptor modulator that has garnered significant attention in the fields of immunology and neurology. Upon oral administration, this prodrug is rapidly phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-phosphate.[1][2] This active moiety is the key mediator of the therapeutic effects of FTY720, primarily through its interaction with S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][3] Understanding the pharmacokinetic properties of this compound in preclinical models is paramount for the rational design of clinical trials and the development of novel S1P receptor modulators. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, details the experimental protocols for its evaluation, and illustrates the underlying signaling pathways.
Data Presentation: Pharmacokinetics of FTY720 and its Derivatives in Preclinical Models
The following tables summarize the available pharmacokinetic data for FTY720 and its derivatives in various preclinical models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including dose, formulation, and analytical methods.
Table 1: Pharmacokinetic Parameters of FTY720 in Dogs Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | AUCinf (ng·h/mL) | T1/2 (h) | Reference |
| 0.01 | 0.6 | 12.0 | 41.4 | 52.3 | 69.4 | [4][5] |
| 0.05 | 3.7 | 14.7 | 238.6 | 318.0 | 74.9 | [4][5] |
| 0.1 | 4.8 | 21.3 | 311.1 | 361.1 | 49.5 | [4][5] |
Table 2: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Mice
| Route | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUClast (nM·h) | Bioavailability (%) | Reference |
| IV | 5 | - | - | 714 | - | [6] |
| IP | 10 | 1460 | 0.25 | 1060 | 86 | [6] |
| PO | 10 | 161 | 1 | 227 | 16 | [6] |
| PO | 50 | 1370 | 2 | 5020 | 69 | [6] |
Table 3: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Rats
| Route | Dose (mg/kg) | Cmax (nM) | AUClast (nM·h) | Bioavailability (%) | Reference |
| IV | - | - | 1770 | - | [6] |
| PO | 10 | 279 | 1440 | 24 | [6] |
| PO | 30 | 788 | 6180 | 35 | [6] |
| PO | 100 | 1030 | 16800 | 28 | [6] |
Experimental Protocols
Animal Models and Drug Administration
Standard preclinical species for pharmacokinetic studies of FTY720 include mice and rats.[7][8]
Oral Administration (Gavage) in Mice:
A common method for oral administration in mice is gavage. The following is a general protocol:
-
Animal Restraint: The mouse is firmly restrained by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: A ball-tipped gavage needle attached to a syringe is gently inserted into the esophagus.
-
Substance Administration: The FTY720 solution or suspension is slowly administered into the stomach.
-
Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.
Blood Sample Collection
Serial blood sampling is crucial for constructing accurate pharmacokinetic profiles.
Blood Collection from Rats:
-
Saphenous Vein: This technique allows for the collection of small blood volumes at multiple time points without anesthesia. A needle is used to puncture the saphenous vein, and blood is collected into a capillary tube.
-
Cardiac Puncture: This is a terminal procedure used to collect a large volume of blood. The animal is anesthetized, and blood is drawn directly from the heart.
Bioanalytical Method: LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of FTY720 and its phosphate metabolite in biological matrices due to its high sensitivity and specificity.[3][9][10][11]
Sample Preparation:
A critical step in the bioanalytical process is the extraction of the analytes from the plasma or blood matrix. Common techniques include:
-
Protein Precipitation (PPT): This method involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected for analysis.[3][11]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is added to the plasma sample, and after mixing and centrifugation, the organic layer containing the drug is separated and evaporated. The residue is then reconstituted for injection into the LC-MS/MS system.[9]
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate FTY720 and FTY720-phosphate from endogenous plasma components.
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of FTY720 and FTY720-phosphate.
Mandatory Visualizations
Signaling Pathway of this compound
FTY720-phosphate exerts its primary effect by acting as a functional antagonist of the S1P1 receptor.[12][13] Upon binding, it induces the internalization and subsequent degradation of the receptor, thereby preventing lymphocytes from egressing from lymph nodes.[2][12][13]
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of FTY720.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The data presented, along with the detailed experimental protocols and signaling pathway visualizations, offer valuable insights for researchers and drug development professionals. While a comprehensive and directly comparable dataset for this compound across all preclinical species remains to be fully elucidated in single publications, the information compiled herein serves as a robust starting point for further investigation and the design of future studies. The continued exploration of the pharmacokinetic and pharmacodynamic properties of FTY720 and its analogs will undoubtedly contribute to the development of more effective and safer immunomodulatory therapies.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Preliminary Study of Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Dogs | In Vivo [iv.iiarjournals.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach [sid.ir]
- 10. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
FTY720 (S)-Phosphate Signaling in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) analogue, is a potent immunomodulator clinically approved for the treatment of multiple sclerosis. Its therapeutic efficacy is largely attributed to its phosphorylated form, FTY720 (S)-Phosphate (FTY720-P), which acts as a high-affinity agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). In the vascular system, endothelial cells are a primary target of FTY720-P, leading to significant effects on vascular barrier integrity, angiogenesis, and inflammatory responses. This technical guide provides a comprehensive overview of the core signaling pathways initiated by FTY720-P in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
FTY720-P primarily exerts its effects on endothelial cells through the activation of the S1P receptor 1 (S1PR1), a G protein-coupled receptor (GPCR). While it can also interact with other S1PR subtypes, S1PR1 is the most abundantly expressed in endothelial cells and mediates the most well-characterized signaling cascades. The binding of FTY720-P to S1PR1 initiates a cascade of intracellular events that ultimately modulate endothelial cell function.
S1PR1-Mediated Signaling Cascade
Upon binding of FTY720-P, S1PR1 couples predominantly to the inhibitory G protein, Gi. This interaction leads to the dissociation of the Gαi and Gβγ subunits, which then activate multiple downstream effector pathways:
-
PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival and proliferation. In the context of endothelial cells, the PI3K/Akt pathway is also implicated in the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key regulator of vascular tone and permeability.[1][2][3][4][5][6]
-
Ras/ERK Pathway: S1PR1 activation can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and migration. FTY720-P has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) in endothelial cells.[1][7]
-
Rac1 GTPase Pathway: A critical downstream effector of S1PR1 signaling in endothelial cells is the Rho family small GTPase, Rac1. Activation of Rac1 is essential for the regulation of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility. FTY720-P-induced Rac1 activation promotes the formation of cortical actin structures, which strengthens cell-cell junctions and enhances endothelial barrier function.[8][9][10]
The culmination of these signaling events is a profound effect on the endothelial barrier. FTY720-P enhances endothelial barrier function by promoting the assembly and stabilization of adherens junctions, primarily through the translocation of vascular endothelial (VE)-cadherin to cell-cell contacts.[1][11][12] This leads to a decrease in vascular permeability.
References
- 1. FTY720 and two novel butterfly derivatives exert a general anti-inflammatory potential by reducing immune cell adhesion to endothelial cells through activation of S1P(3) and phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Phosphorylation and action of the immunomodulator FTY720 inhibits vascular endothelial cell growth factor-induced vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Regulation of endothelial nitric oxide synthase activation in endothelial cells by S1P1 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel immunosuppressive agent FTY720 induced Akt dephosphorylation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial barrier protection by FTY720 under hyperglycemic condition: involvement of focal adhesion kinase, small GTPases, and adherens junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary endothelial cell barrier enhancement by FTY720 does not require the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulmonary Endothelial Cell Barrier Enhancement by Novel FTY720 Analogs: Methoxy-FTY720, Fluoro-FTY720, and β-Glucuronide-FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells | MDPI [mdpi.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
The Direct Impact of FTY720 (S)-Phosphate on Central Nervous System Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis. Its mechanism of action is primarily attributed to the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS). However, FTY720 readily crosses the blood-brain barrier and is phosphorylated to its active form, FTY720 (S)-Phosphate (FTY720-P), which exerts direct effects on resident CNS cells.[1][2][3] This technical guide provides an in-depth overview of the effects of FTY720-P on neurons, astrocytes, oligodendrocytes, and microglia. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.
Introduction
FTY720-P is a structural analog of sphingosine-1-phosphate and acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1][2] These receptors are widely expressed on all major cell types within the CNS, suggesting a broad range of direct neurological effects.[3] Understanding these direct cellular and molecular mechanisms is crucial for elucidating the full therapeutic potential of FTY720 and for the development of next-generation S1P receptor modulators with improved CNS-specific activities.
Effects on Neurons
FTY720-P has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury.
Quantitative Data: Neuronal Effects
| Parameter | Cell Type | FTY720-P Concentration | Effect | Reference |
| Neuronal Survival | Primary cortical neurons | 1-100 pM | No effect on basal survival | [4] |
| Neuroprotection against NMDA-induced excitotoxicity | Cortical neuron cultures | Pre-treatment | Significantly increased neuronal survival | [5] |
| BDNF mRNA levels | Hippocampal neurons | 0.1 mg/kg (in vivo) | Increased | [5] |
| pERK1/2 levels | Hippocampal neurons | 0.1 mg/kg (in vivo) | Increased | [5] |
| Neuronal Apoptosis (Caspase-3 deactivation) | Ischemic stroke model (rats) | 0.25 mg/kg and 1 mg/kg | Associated with neuroprotective effect | [6] |
Signaling Pathways
FTY720-P-mediated neuroprotection is primarily linked to the activation of the S1P₁ receptor, which subsequently engages pro-survival signaling cascades. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the phosphorylation and inactivation of the pro-apoptotic transcription factor FoxO3a.[7] Additionally, the Extracellular signal-regulated kinase (ERK) pathway is activated, contributing to the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[4][5]
Experimental Protocol: Neuronal Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[8]
-
Cell Plating: Seed primary neurons or neuronal cell lines in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
For neuroprotection assays, pre-incubate cells with desired concentrations of FTY720-P (e.g., 1 pM to 100 nM) for 24 hours.
-
Induce neuronal damage with an excitotoxin (e.g., NMDA or glutamate) or other relevant stressor for a specified duration.
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Effects on Astrocytes
Astrocytes are key regulators of CNS homeostasis and inflammation. FTY720-P directly modulates astrocyte activity, which can have significant implications for neuroinflammatory conditions.
Quantitative Data: Astrocyte Effects
| Parameter | Cell Type | FTY720-P Concentration | Effect | Reference |
| pERK1/2 Signaling | Human fetal astrocytes | 100 nM | Inhibition of subsequent S1PR ligand-induced pERK1/2 signaling for >24h | [9] |
| Proliferation (Ki-67) | Human fetal astrocytes | 100 nM (overnight) | No significant effect on basal proliferation | [10] |
| IL-6 and CXCL10 Secretion (IL-1β-induced) | Human fetal astrocytes | 100 nM (daily for 3 days) | Unaffected | [9] |
| Astrocyte Migration | Primary rat astrocytes | Not specified | Stimulated | [11] |
| GFAP Expression | OGD-treated astrocytes | Not specified | No significant change in expression | [12] |
| ADR-β2 Expression | IFN-γ-activated astrocytes | 0.1 µM | Prominent increase in expression | [13] |
Signaling Pathways
In astrocytes, FTY720-P primarily signals through the S1P₁ receptor, leading to the activation of the ERK1/2 pathway.[12] This can influence astrocyte migration and other cellular responses. The drug has also been shown to inhibit pro-inflammatory signaling pathways, although the precise mechanisms are still under investigation.
Experimental Protocol: Primary Astrocyte Culture and Treatment
This protocol is a synthesis of established methods for primary astrocyte culture.[9][14][15]
-
Isolation:
-
Dissect cortices from P0-P3 mouse or rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Remove meninges and mince the tissue.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Dissociate the tissue into a single-cell suspension by gentle trituration.
-
-
Plating and Culture:
-
Plate the cell suspension in T75 flasks coated with Poly-D-Lysine.
-
Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
-
Purification:
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach microglia and oligodendrocyte precursor cells (OPCs).
-
Remove the supernatant containing detached cells and replace it with fresh medium.
-
Repeat the shaking process if necessary to achieve a pure astrocyte culture.
-
-
FTY720-P Treatment:
-
Subculture the purified astrocytes into appropriate plates for the experiment.
-
Once the cells reach the desired confluency, replace the medium with serum-free or low-serum medium.
-
Add FTY720-P at the desired concentrations and incubate for the specified duration.
-
For co-stimulation experiments, add inflammatory stimuli (e.g., LPS or TNF-α) with or without FTY720-P.
-
-
Analysis: Harvest cells or supernatant for downstream analyses such as Western blotting, ELISA, or qPCR.
Effects on Oligodendrocytes
Oligodendrocytes are responsible for myelination in the CNS, and their dysfunction is a hallmark of demyelinating diseases. FTY720-P has shown promise in promoting oligodendrocyte differentiation and remyelination.
Quantitative Data: Oligodendrocyte Effects
| Parameter | Cell Type | FTY720-P Concentration | Effect | Reference |
| Process Outgrowth (OPCs) | Human fetal OPCs | 100 pM, 1 µM | Induced process outgrowth | [16] |
| OPC Differentiation | Human iPSC-derived NPs (in vivo) | Not specified | Significantly enhanced differentiation to oligodendrocyte lineage cells | [4] |
| Myelin Basic Protein (MBP) Expression | Demyelinated organotypic cerebellar slices | Not specified | Significantly augmented expression | [17] |
| Oligodendrocyte Markers (PDGFRα, NG2, GAP43) | Epidermal neural crest stem cells | 100 and 400 nM | Elevated expression at 120h | [2] |
| OPC Proliferation | EAE mouse model | 0.3 mg/kg bw | Significantly increased | [3] |
Signaling Pathways
The effects of FTY720-P on oligodendrocytes are complex and appear to be mediated by multiple S1P receptors, including S1P₁ and S1P₅. Short-term treatment can cause process retraction via S1P₃/₅ and RhoA signaling, while longer-term treatment promotes process extension and survival through S1P₁ and the ERK1/2 pathway.[18] The Sonic hedgehog (Shh) pathway has also been implicated in FTY720-P-induced OPC proliferation and differentiation.[3]
Experimental Protocol: Oligodendrocyte Differentiation Assay
This protocol is based on methods for assessing OPC differentiation.[3][4]
-
OPC Culture: Culture primary OPCs or an OPC cell line (e.g., OLN-93) on a suitable substrate (e.g., Poly-L-lysine coated coverslips).
-
Differentiation Induction: Switch the growth medium to a differentiation medium (typically containing low or no mitogens).
-
Treatment: Add FTY720-P at various concentrations to the differentiation medium. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe differentiation (e.g., 3-7 days).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Incubate with primary antibodies against oligodendrocyte lineage markers (e.g., anti-Olig2 for oligodendrocyte lineage, anti-MBP for mature oligodendrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the number of cells expressing differentiation markers (e.g., MBP-positive cells) as a percentage of the total number of cells (DAPI-positive).
-
Effects on Microglia
Microglia are the resident immune cells of the CNS and play a critical role in neuroinflammation. FTY720-P can modulate microglial activation and polarization, shifting them towards a more neuroprotective phenotype.
Quantitative Data: Microglia Effects
| Parameter | Cell Type | FTY720-P Treatment | Effect | Reference |
| M1 markers (iNOS, CD16/32) | LPS + IFN-γ stimulated primary microglia | FTY720-P treatment | Attenuated the increase in M1 markers | [1] |
| M2 markers (Arginase-1, CD206) | LPS + IFN-γ stimulated primary microglia | FTY720-P treatment | Attenuated the decrease in M2 markers | [1] |
| Pro-inflammatory cytokines (TNF-α, IL-1β) | LPS + IFN-γ stimulated primary microglia | FTY720-P treatment | Attenuated the increase in secretion | [1] |
| Anti-inflammatory cytokines (TGF-β, IL-13) | LPS + IFN-γ stimulated primary microglia | FTY720-P treatment | Attenuated the decrease in secretion | [1] |
Signaling Pathways
FTY720-P is thought to promote the M2 (alternative, anti-inflammatory) polarization of microglia, at least in part, through the activation of the STAT3 signaling pathway.[1] This leads to a reduction in the expression of pro-inflammatory M1 markers and an increase in anti-inflammatory M2 markers.
Experimental Protocol: Microglia Polarization Analysis by Flow Cytometry
This protocol provides a general workflow for analyzing microglia polarization.[19][20][21]
-
Microglia Isolation:
-
Isolate microglia from primary brain tissue or culture.
-
For brain tissue, prepare a single-cell suspension by mechanical and enzymatic dissociation.
-
Enrich for microglia using a Percoll gradient or magnetic-activated cell sorting (MACS) with CD11b microbeads.
-
-
Treatment: Treat cultured microglia with inflammatory stimuli (e.g., LPS + IFN-γ for M1 polarization, IL-4 for M2 polarization) in the presence or absence of FTY720-P.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against surface markers for different polarization states (e.g., CD11b for microglia, CD86 or CD16/32 for M1, CD206 for M2).
-
For intracellular markers (e.g., iNOS), fix and permeabilize the cells before staining.
-
Include a viability dye to exclude dead cells.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells, and then on the microglia population (e.g., CD11b⁺/CD45ˡᵒʷ).
-
Analyze the expression of M1 and M2 markers on the microglia population.
-
-
Data Analysis: Quantify the percentage of cells expressing M1 and M2 markers in each treatment group.
Conclusion
The direct effects of this compound on CNS cells are multifaceted and contribute significantly to its therapeutic efficacy in neuroinflammatory and neurodegenerative conditions. FTY720-P exhibits neuroprotective effects on neurons, modulates the inflammatory responses of astrocytes and microglia, and promotes the differentiation of oligodendrocytes. A deeper understanding of these cell-type-specific actions and the underlying signaling pathways is essential for the rational design of novel therapeutics targeting S1P receptors for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod increases oligodendrocytes markers expression in epidermal neural crest stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of FTY720-phosphate on the expression of inflammation-associated molecules in astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fingolimod on oligodendrocyte maturation under prolonged cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual effects of daily FTY720 on human astrocytes in vitro: relevance for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylated FTY720 promotes astrocyte migration through sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 18. FTY720 modulates human oligodendrocyte progenitor process extension and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Microglial/Macrophage Polarization Dynamics following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FTY720 (S)-Phosphate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720, also known as Fingolimod, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1][2][3][4] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[5][6] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[2][3][5] Its therapeutic effects are largely attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of FTY720 (S)-Phosphate, focusing on its interaction with S1P receptors.
Signaling Pathway of this compound
This compound acts as an agonist at S1P receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events. The specific G proteins coupled to each S1P receptor subtype can vary, leading to diverse downstream effects. For instance, S1P1 receptor activation by FTY720-P can lead to the activation of Gαi, which in turn inhibits adenylyl cyclase and modulates other effectors. This signaling is central to its role in lymphocyte trafficking. FTY720-P has also been shown to activate Gα12/13/Rho/ROCK signaling via the S1P2 receptor.[7]
This compound Signaling Pathway
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of FTY720-Phosphate at various S1P receptor subtypes as reported in the literature.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| S1P1 | GTPγS Binding | EC50 | 0.3 | CHO | [8] |
| S1P2 | Ca2+ Mobilization | EC50 | 359 ± 69 | RH7777 | [5] |
| S1P3 | GTPγS Binding | EC50 | 0.4 | CHO | [8] |
| S1P4 | GTPγS Binding | EC50 | 0.8 | CHO | [8] |
| S1P5 | GTPγS Binding | EC50 | 0.2 | CHO | [8] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9][10][11] It is a valuable tool for determining the potency (EC50) and efficacy (Emax) of agonists like this compound.[10]
Materials:
-
Membrane preparations from cells overexpressing the S1P receptor of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
[³⁵S]GTPγS.
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (5-20 µg protein/well), GDP (to a final concentration of 10 µM), and the various concentrations of this compound.
-
Incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
Incubation: Incubate for an additional 30-60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from all measurements. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FTY720 (S)-Phosphate in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of FTY720 (S)-Phosphate, the active metabolite of Fingolimod (FTY720), in the experimental autoimmune encephalomyelitis (EAE) model. EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). FTY720 is an approved oral therapy for relapsing forms of MS.[1][2][3]
Introduction
FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator.[4][5] In vivo, it is phosphorylated to this compound, which acts as a functional antagonist of S1P receptors, particularly the S1P1 subtype.[1][2][3][6] This functional antagonism leads to the internalization and degradation of S1P1 receptors, which is crucial for the egress of lymphocytes from secondary lymphoid organs.[6] By sequestering lymphocytes in the lymph nodes, this compound reduces the infiltration of autoreactive immune cells, such as Th1 and Th17 cells, into the CNS, thereby ameliorating the signs of EAE.[4][7] Beyond its effects on lymphocyte trafficking, FTY720 has also been shown to exert direct effects within the CNS by modulating astrocyte activity, which may contribute to its neuroprotective effects.[1][2][3][8]
Key Applications in EAE Models
-
Prophylactic Treatment: Administration of FTY720 before the onset of clinical signs to prevent or delay the development of EAE.[4][5]
-
Therapeutic Treatment: Administration of FTY720 after the onset of clinical signs to reduce disease severity, inhibit relapse, and attenuate CNS pathology.[4][5][9][10]
-
Mechanistic Studies: Investigating the role of S1P signaling in neuroinflammation and the specific cellular targets of FTY720.
-
Preclinical Drug Evaluation: Assessing the efficacy of FTY720 and its analogs as potential therapies for MS.
Data Summary
The following tables summarize quantitative data from various studies on the efficacy of FTY720 in EAE models.
Table 1: Effect of Prophylactic FTY720 Treatment on EAE Clinical Scores
| Animal Model | EAE Induction | FTY720 Dose | Outcome | Reference |
| LEW Rats | Myelin Basic Protein (MBP) | 0.1 - 1 mg/kg | Almost complete prevention of EAE development. | [4][5] |
| SJL/J Mice | Proteolipid Protein (PLP) | Not specified | Almost completely prevented EAE development. | [4][5] |
| DA Rats | Myelin Oligodendrocyte Glycoprotein (MOG) | Not specified | Prevented the appearance of clinical disease. | [10] |
| Lewis Rats | Not specified | 0.3 mg/kg for 2 weeks | Effective in preventing disease. | [11] |
| Lewis Rats | Not specified | 0.03 mg/kg | Failed to prevent disease development. | [11] |
Table 2: Effect of Therapeutic FTY720 Treatment on EAE Clinical Scores
| Animal Model | EAE Induction | FTY720 Dose | Outcome | Reference |
| LEW Rats | MBP | Not specified | Significantly inhibited the progression of EAE. | [4][5] |
| SJL/J Mice | PLP | 0.03 - 1 mg/kg | Markedly inhibited relapse of EAE. | [4][7] |
| C57BL/6 Mice | MOG | 0.03 - 1 mg/kg | Significantly improved symptoms of chronic EAE. | [4][7] |
| C57BL/6J Mice | MOG35-55 | 0.03 mg/kg/day (oral) | Significantly lower clinical scores starting at 16 d.p.i. | [9][12] |
| WT EAE Mice | Not specified | 1, 3, and 10 mg/kg | Reduced clinical scores. | [1][2] |
| DA Rats | MOG | Not specified | Reduced clinical scores. | [10] |
Table 3: Histological and Immunological Effects of FTY720 Treatment in EAE
| Animal Model | Treatment Type | Histological/Immunological Outcome | Reference |
| LEW Rats | Therapeutic | Inhibited EAE-associated histological changes in the spinal cord. | [4] |
| SJL/J Mice | Prophylactic | Decreased infiltration of CD4+ T cells into the spinal cord. | [4] |
| SJL/J Mice | Therapeutic | Decreased area of demyelination and infiltration of CD4+ T cells in the spinal cord. | [4][5] |
| WT EAE Mice | Therapeutic | Reductions in demyelination, axonal loss, and astrogliosis. | [1][2][3][8] |
| DA Rats | Therapeutic | Substantially attenuated inflammation, demyelination, and axon loss. | [10][13] |
| DA Rats | Therapeutic | Reduction in all measured T-cell subsets in blood and spleen; significant decrease in serum IgG(2a) levels. | [10][13] |
| EAE Mice | Therapeutic | Markedly reduced the frequency of PLP-specific Th17 and Th1 cells in the spinal cord. | [7] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG35-55
This is a widely used protocol to induce a chronic progressive form of EAE.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 peptide (final concentration 1-2 mg/mL) with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (final concentration 4-5 mg/mL). Emulsify until a thick, stable emulsion is formed (a drop of emulsion does not disperse in water).
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
Pertussis Toxin Administration: Administer 200-300 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Protocol 2: Administration of this compound
FTY720 can be administered through various routes, including oral gavage, intraperitoneal injection, or dissolved in drinking water.
Prophylactic Treatment:
-
Begin FTY720 administration 1-3 days before or on the day of EAE induction (day 0).
-
A common oral dose is 0.03 mg/kg/day dissolved in drinking water.[9][12]
Therapeutic Treatment:
-
Initiate FTY720 administration upon the first appearance of clinical signs (e.g., score of 1).
-
Doses can range from 0.03 to 10 mg/kg depending on the administration route and experimental goals.[1][2][7][9] For example, daily intraperitoneal injections of 0.5 mg/kg have been used.[14][15]
Protocol 3: Histological Analysis of CNS Tissue
Procedure:
-
Tissue Collection: At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cord and brain and post-fix in 4% PFA overnight. Process the tissues for paraffin embedding.
-
Staining:
-
Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration.
-
Demyelination: Use Luxol Fast Blue (LFB) staining or immunofluorescence for myelin basic protein (MBP) to assess the extent of demyelination.
-
Axonal Damage: Perform silver staining or immunohistochemistry for neurofilament proteins to evaluate axonal loss.[8]
-
Astrogliosis: Use immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte activation.[1]
-
Protocol 4: Immunological Analysis
Procedure:
-
Cell Isolation: Isolate mononuclear cells from the spleen, lymph nodes, and CNS (brain and spinal cord) of EAE mice.
-
Flow Cytometry: Analyze immune cell populations (e.g., CD4+, CD8+, Th1, Th17) by staining with specific fluorescently labeled antibodies.
-
Antigen Recall Assay: Culture splenocytes or lymph node cells in the presence of the immunizing antigen (e.g., MOG35-55). Measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) in the culture supernatants by ELISA.[15]
Visualizations
Signaling Pathway of this compound
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FTY720 ameliorates MOG-induced experimental autoimmune encephalomyelitis by suppressing both cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Presynaptic Release-Regulating Sphingosine 1-Phosphate 1/3 Receptors in Cortical Glutamatergic Terminals: Adaptations in EAE Mice and Impact of Therapeutic FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
Application Notes and Protocols for FTY720 (S)-Phosphate in Acute Lung Injury Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FTY720 (S)-Phosphate, a promising investigational compound, for the study of acute lung injury (ALI) in murine models. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to increased vascular permeability, pulmonary edema, and respiratory failure.[1][2] Sphingosine-1-phosphate (S1P) is a critical signaling lipid that helps maintain endothelial barrier integrity through its receptor, S1P receptor 1 (S1P1).[1][3] FTY720 (Fingolimod), an approved drug for multiple sclerosis, is an S1P analog.[4][5] In the body, it is phosphorylated to FTY720-phosphate, which acts as a potent agonist at S1P receptors.[5][6][7]
However, prolonged activation of S1P1 by FTY720-phosphate can lead to receptor internalization and degradation, a process known as functional antagonism.[5][8] This can paradoxically impair the endothelial barrier and even worsen lung injury in some models.[3][8][9]
This compound is a non-hydrolyzable phosphonate analog of FTY720-phosphate. A key advantage of this compound is that it does not induce the same level of S1P1 internalization and degradation.[3][9][10] It preserves S1P1 expression on the cell surface, leading to sustained barrier-protective signaling and offering superior therapeutic potential in ALI models compared to FTY720.[3][11]
Mechanism of Action: this compound vs. FTY720
This compound enhances the pulmonary endothelial barrier primarily through sustained activation of the S1P1 receptor. Unlike FTY720-phosphate, it does not significantly recruit β-arrestin, a key protein in receptor internalization.[3][9] This leads to preserved S1P1 levels on the endothelial cell surface, promoting downstream signaling that strengthens cell-cell junctions and reduces vascular leakage.
In contrast, FTY720 (and its active phosphate metabolite) causes marked S1P1 internalization and degradation.[9][10] This loss of surface receptors can undermine the protective effects of endogenous S1P, potentially exacerbating lung injury, especially with prolonged exposure.[3][8]
Signaling Pathway: this compound vs. FTY720
Caption: this compound vs. FTY720 signaling at the S1P1 receptor.
Data Presentation: Efficacy in Murine ALI Models
The following tables summarize quantitative data from preclinical studies, demonstrating the superior efficacy of this compound compared to FTY720 in a bleomycin-induced lung injury model.
Table 1: Effect on Lung S1P1 Receptor Expression
| Treatment Group (in vivo) | S1P1 Protein Level (% of Control) | Reference |
| Vehicle Control | ~100% | [3] |
| FTY720 (0.5 mg/kg, IP) | ~50% | [3] |
| This compound (0.5 mg/kg, IP) | ~100% (maintained near control) | [3] |
Table 2: Outcomes in Bleomycin-Induced ALI in Mice
| Parameter | Bleomycin + Vehicle | Bleomycin + FTY720 (0.5 mg/kg) | Bleomycin + this compound (0.5 mg/kg) | Reference |
| BALF Protein (µg/mL) | Increased | Further Increased | Significantly Decreased | [3] |
| BALF Total Cells (x10⁵) | Increased | No significant change | Significantly Decreased | [3] |
| BALF PMNs (%) | Increased | No significant change | Significantly Decreased | [3] |
| Lung Albumin (µg/mg tissue) | Increased | No significant change | Significantly Decreased | [3] |
Note: "Increased" and "Decreased" are relative to the Bleomycin + Vehicle group. PMNs = Polymorphonuclear leukocytes.
Experimental Protocols
The following are detailed protocols for inducing ALI in mice and assessing the therapeutic effects of this compound.
Protocol 1: Induction of Acute Lung Injury
Two common models for inducing ALI in mice are intratracheal (IT) instillation of lipopolysaccharide (LPS) or bleomycin.[3][12][13]
A. Lipopolysaccharide (LPS)-Induced ALI
This model induces a rapid and robust inflammatory response.[12][13]
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Animal board and external light source
-
22G venous catheter or equivalent for instillation[12]
-
-
Procedure:
-
Anesthetize the mouse via intraperitoneal injection or isoflurane inhalation. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position on a slight incline.
-
Expose the trachea through a small midline cervical incision.
-
Carefully lift the trachea to visualize the vocal cords.
-
Gently insert a catheter between the vocal cords into the trachea.
-
Instill a single bolus of LPS (typically 1-5 mg/kg) dissolved in 40-50 µL of sterile saline.[13]
-
Remove the catheter and close the incision with sutures or surgical clips.
-
Allow the mouse to recover on a warming pad.
-
Monitor the animal for signs of distress. The peak inflammatory response is typically observed 24-72 hours post-instillation.[13]
-
B. Bleomycin-Induced ALI
This model results in an initial inflammatory phase followed by a fibrotic phase, mimicking longer-term lung injury.[3][8]
-
Materials:
-
Bleomycin sulfate
-
Other materials as listed for the LPS model.
-
-
Procedure:
Experimental Workflow: ALI Model and Treatment
Caption: Workflow for studying this compound in a mouse ALI model.
Protocol 2: Drug Administration
This compound is typically administered systemically.
-
Route: Intraperitoneal (IP) injection is common and effective.[3]
-
Dosage: A dose of 0.5 mg/kg has been shown to be effective in mice.[3]
-
Vehicle: Dissolve the compound in a suitable vehicle, such as sterile saline.
-
Dosing Schedule: For the bleomycin model, a representative schedule is IP injection on days 0, 3, and 6, with endpoint analysis on day 7.[3] For acute LPS models, a single dose may be given shortly before or after LPS challenge.
Protocol 3: Assessment of Lung Injury
A. Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Procedure:
-
At the study endpoint, humanely euthanize the mouse.
-
Expose the trachea and insert a catheter.
-
Secure the catheter with a suture.
-
Instill and withdraw a fixed volume of cold, sterile PBS (e.g., 0.5 - 1.0 mL) three times.
-
Pool the recovered fluid. Keep samples on ice.
-
-
Analysis:
-
Total Cell Count: Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes). Resuspend the cell pellet and count using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin slide from the cell suspension. Stain with a Wright-Giemsa stain and count different cell types (macrophages, neutrophils, lymphocytes) under a microscope.
-
Protein Concentration: Use the supernatant from the centrifugation step. Measure the total protein concentration using a standard assay (e.g., BCA or Bradford assay) as an indicator of vascular permeability.
-
B. Lung Wet-to-Dry Weight Ratio
This measurement provides a quantitative assessment of pulmonary edema.
-
Procedure:
-
After euthanasia, carefully excise the lungs.
-
Blot away excess blood and weigh the lungs to get the "wet weight."
-
Place the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Weigh the lungs again to get the "dry weight."
-
Calculate the ratio of wet weight to dry weight.
-
C. Histological Analysis
-
Procedure:
-
Perfuse the lungs with saline via the right ventricle to remove blood.
-
Instill 4% paraformaldehyde (PFA) into the lungs via the trachea at a constant pressure (e.g., 20 cm H₂O).
-
Excise the lungs and fix them in 4% PFA overnight.
-
Process the tissue for paraffin embedding.
-
Section the paraffin blocks (e.g., 5 µm thickness) and mount on slides.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and overall lung architecture.
-
D. Western Blot for S1P1 Expression
-
Procedure:
-
Harvest lung tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysate.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe with a primary antibody against S1P1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence and quantify band density, normalizing to a loading control like actin or GAPDH.[3]
-
Conclusion
This compound represents a significant advancement over FTY720 for the therapeutic modulation of the S1P-S1P1 axis in acute lung injury. Its unique ability to provide sustained S1P1 signaling without causing significant receptor downregulation makes it a superior candidate for preserving endothelial barrier function and reducing pulmonary inflammation and edema. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and further elucidate its protective mechanisms in preclinical mouse models of ALI.
References
- 1. Sphingosine-1-phosphate, FTY720, and sphingosine-1-phosphate receptors in the pathobiology of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 (s)-phosphonate preserves sphingosine 1-phosphate receptor 1 expression and exhibits superior barrier protection to FTY720 in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with FTY720 (S)-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720, also known as Fingolimod, is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-Phosphate.[1] This phosphorylated form acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), but is an antagonist at the S1P2 receptor.[3][4] Its primary mechanism of action in the immune system involves the internalization and degradation of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes.[2][5][6][7] Beyond its effects on lymphocytes, this compound has been shown to have direct effects on various other cell types, including endothelial cells, astrocytes, and cardiomyocytes, making it a valuable tool for in vitro research in various fields.[5][8][9]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, signaling pathways, and cell migration.
Mechanism of Action
This compound is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist of the S1P1 receptor.[6][10] Upon binding, it initially activates the receptor, but then leads to its persistent internalization and subsequent degradation.[3][11] This process renders the cells, particularly lymphocytes, unresponsive to the endogenous S1P gradient that is necessary for their egress from lymphoid organs.[5][6] In other cell types, this compound can modulate various signaling pathways, including the PI3K/Akt, STAT3, and Rho/ROCK pathways, leading to diverse cellular responses such as enhanced endothelial barrier function, modulation of mitochondrial activity, and inhibition of angiogenesis.[2][8][12][13]
Data Presentation
The following tables summarize quantitative data for the use of this compound in various cell culture applications.
Table 1: Effective Concentrations and Incubation Times
| Cell Type | Application | Concentration Range | Incubation Time | Reference(s) |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | Barrier Enhancement | 1 µM | 4 hours | [14] |
| AC16 Human Cardiomyocytes | Mitochondrial Respiration | 100 nM | 24-48 hours | [8] |
| HepG2 (Human Liver Cancer) | Cytotoxicity (MTT Assay) | 0.3125–10 µM | 24, 48, 72 hours | [1] |
| Choroidal Endothelial Cells | Viability Assay | 10 µM | 3 days | [15] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | S1P1 Receptor Downregulation | 10 µM | 24 hours | [16] |
| Various Cancer Cell Lines | Apoptosis Induction | Varies (µM range) | Varies | [4] |
Table 2: Observed Effects on Cellular Processes
| Cellular Process | Cell Type | Effect | Concentration | Reference(s) |
| Cell Viability | HepG2 | >20% reduction at 72h | 5-10 µM | [1] |
| Mitochondrial Respiration | AC16 Human Cardiomyocytes | Increased | 100 nM | [8] |
| Endothelial Barrier Function | HPAEC | Potent increase | 1 µM | [17] |
| S1P1 Receptor Expression | HUVEC | Significantly reduced | 10 µM | [16] |
| Cell Migration | Astrocytes | Stimulated | Not specified | [9] |
| Angiogenesis | HUVEC | Inhibited S1P-induced migration | Not specified | [13] |
| Apoptosis | LNCaP-AI Prostate Cancer | Induced | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically a solid. It is recommended to prepare fresh solutions for each experiment as the compound can be unstable in solution.[14]
-
Reconstitution: Dissolve this compound powder in sterile water or DMSO to create a stock solution.[14] Note that solubility in water may be limited, while DMSO can be used to achieve higher concentrations.[14] If using DMSO, warm the solution to 80°C to aid dissolution.[14]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to 3 years (as a powder) or for short periods as a solution.[14] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on HepG2 cells.[1]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.3125–10 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the optical density at a wavelength of 570-590 nm using a microplate reader.[1]
-
Analysis: Express cell viability as a percentage relative to the control group.[1]
Protocol 3: Western Blot for S1P1 Receptor Expression
This protocol is a general guideline based on standard western blotting procedures and information from studies on FTY720's effect on S1P1 expression.[16]
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours with 10 µM for HUVECs), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the S1P1 receptor overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the S1P1 receptor expression to the loading control.
Protocol 4: Transwell Cell Migration Assay
This is a general protocol for a transwell migration assay.[18]
-
Setup: Place Transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.[18]
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free or low-serum medium. Pre-treat the cells with this compound or a vehicle control for a specified time if investigating inhibitory effects. Seed the cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (this will vary depending on the cell type).[18]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain with a dye such as crystal violet.[18]
-
Quantification: Wash the inserts to remove excess stain. The migrated cells can be quantified by eluting the stain and measuring the absorbance, or by counting the number of stained cells in several microscopic fields.
Conclusion
This compound is a versatile research tool for studying a wide range of cellular processes in vitro. Its well-defined mechanism of action on S1P receptors allows for targeted investigations into cell signaling, migration, and survival. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific cell culture models. It is important to optimize experimental conditions, such as concentration and incubation time, for each cell type and application.
References
- 1. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phosphorylated FTY720 promotes astrocyte migration through sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function [frontiersin.org]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of Long Term FTY720 Treatment on Endothelial versus Smooth Muscle Cell Signaling to S1P in Rat Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
Application Notes and Protocols for FTY720 (S)-Phosphate In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-Phosphate (FTY720-P).[1][2] FTY720-P is a potent sphingosine-1-phosphate (S1P) receptor modulator, acting as an agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] Its primary mechanism of action involves its role as a "functional antagonist" of the S1P1 receptor.[1][5] By binding to S1P1 on lymphocytes, FTY720-P induces receptor internalization and degradation, which prevents lymphocytes from egressing out of secondary lymphoid organs.[5] This sequestration of lymphocytes leads to a reduction of circulating lymphocytes, thereby limiting their infiltration into target tissues, such as the central nervous system in autoimmune diseases.[2]
These application notes provide a detailed overview of the in vivo administration of FTY720 and its active phosphate form, summarizing dosages, administration routes, and experimental protocols from various preclinical studies.
Data Presentation: In Vivo Dosage and Administration of FTY720
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of dosing regimens across different animal models and disease states.
Table 1: FTY720 (Fingolimod) Dosage and Administration in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Key Outcomes |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Oral Gavage | 0.3 | Daily, prophylactic or therapeutic | Reduced clinical scores, preservation of synaptic transmission. |
| EAE | C57BL/6 | Oral Gavage | 0.3 | Every other day, prophylactic | Decreased disease severity by 19%. |
| EAE | WT | Oral Gavage | 1, 3, 10 | Daily | Dose-dependent reduction in EAE clinical scores. |
| Choroidal Neovascularization (CNV) | C57BL/6j | Oral Gavage | 0.3 | Daily (5 days/week) for 2 weeks | Significantly inhibited CNV. |
| Choroidal Neovascularization (CNV) | C57BL/6j | Intravitreal Injection | 1 µL of 10 µM stock | Single injection at day 0 | Significantly inhibited CNV. |
| Ventilator-Induced Lung Injury | C57BL/6 | Not specified | 0.1 | Not specified | Reduced lung permeability. |
| Ventilator-Induced Lung Injury | C57BL/6 | Not specified | 2 | Not specified | Increased pulmonary vascular permeability. |
| Graft-versus-Host Disease (GvHD) | B/c recipient | Oral Gavage | 0.5, 1, 3 | Daily for 28 days | Reduced clinical scores and inflammation. |
| Viral-Induced Encephalomyelitis | C57BL/6 | Intraperitoneal Injection | 1, 3, 10 | Daily starting at day 5 post-infection | Dose-dependent increase in mortality; 3 mg/kg increased viral burden. |
| Intracerebral Hemorrhage (ICH) | CD-1 | Intraperitoneal Injection | 1 | Single dose 1h after ICH induction | Reduced brain edema and neurological deficits. |
Table 2: FTY720 (Fingolimod) Dosage and Administration in Rat Models
| Disease Model | Rat Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Key Outcomes |
| Ischemic Stroke (MCAO) | Male | Not specified | 0.25, 1 | Not specified | Significantly reduced infarct volume and improved neurological score. |
| Diabetic Retinopathy | Wistar | Oral Gavage | Not specified | Daily for 12 weeks | Inhibited upregulation of proinflammatory cytokines and prevented blood-retinal barrier breakdown. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Model of EAE
This protocol is adapted from studies investigating the prophylactic and therapeutic effects of FTY720 in Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Materials:
-
FTY720 (Fingolimod)
-
Vehicle (e.g., sterile 0.9% saline or sterile water)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
EAE-induced mice (e.g., C57BL/6 immunized with MOG35-55 peptide)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of FTY720. For a 0.3 mg/kg dose in a 20g mouse, a common administration volume is 100-200 µL.
-
Calculate the required concentration. For example, to administer 0.3 mg/kg in 100 µL to a 20g mouse, the concentration would be 0.06 mg/mL.
-
Dilute the FTY720 stock solution to the final desired concentration using the chosen vehicle (e.g., 0.9% saline). Ensure the solution is well-mixed.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The mouse should be held by the scruff of the neck to immobilize the head.
-
-
Gavage Procedure:
-
Attach the gavage needle to the syringe containing the FTY720 solution.
-
Carefully insert the gavage needle into the mouse's mouth, aiming towards the esophagus. The needle should pass easily without resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the solution (e.g., 100 µL) into the stomach.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Dosing Schedule:
-
Prophylactic: Begin daily oral gavage on the day of EAE immunization (Day 0) and continue as per the study design.
-
Therapeutic: Begin daily oral gavage at the peak of the disease (e.g., 20 days post-immunization) to assess the reversal of symptoms.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and body weight.
-
Protocol 2: Intravitreal Injection in a Mouse Model of Choroidal Neovascularization
This protocol is based on studies evaluating the effect of FTY720 on angiogenesis in a laser-induced choroidal neovascularization (CNV) model.
Materials:
-
FTY720 (Fingolimod)
-
Vehicle (e.g., sterile PBS or DMSO)
-
Microinjection apparatus (e.g., PLI-100A)
-
Pulled glass micropipettes calibrated to deliver 1 µL
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Topical proparacaine
-
Dissecting microscope
Procedure:
-
Drug Preparation:
-
Prepare a 10 µM stock solution of FTY720 in the appropriate vehicle.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.
-
Place the mouse under a dissecting microscope.
-
-
Injection Procedure:
-
Using the microinjection apparatus, load the pulled glass micropipette with 1 µL of the 10 µM FTY720 solution.
-
Gently proptose the eye.
-
Carefully insert the micropipette into the vitreous cavity, avoiding the lens.
-
Inject the 1 µL volume slowly.
-
Withdraw the micropipette.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Experimental Timeline:
-
The intravitreal injection is typically performed on the same day as the laser-induced CNV (Day 0).
-
Eyes are usually collected for analysis (e.g., staining for new blood vessels) at a later time point, such as 14 days post-injection.
-
Signaling Pathways and Experimental Workflows
FTY720-P Signaling Pathway
FTY720 is a prodrug that is phosphorylated to FTY720-P, which then acts as a functional antagonist at the S1P1 receptor. This leads to receptor internalization and degradation, preventing lymphocyte egress from lymph nodes.
Caption: FTY720 is phosphorylated to FTY720-P, which functionally antagonizes the S1P1 receptor.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of FTY720 in an in vivo disease model, such as EAE.
Caption: A typical experimental workflow for evaluating FTY720 efficacy in a mouse EAE model.
References
- 1. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 2. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transendothelial Electrical Resistance (TER) Assay with FTY720 (S)-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Transendothelial Electrical Resistance (TER) assay for assessing the impact of FTY720 (S)-Phosphate on endothelial barrier function. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes.
Introduction
The integrity of the endothelial barrier is crucial for vascular homeostasis. A compromised barrier is implicated in various pathological conditions, including inflammation, sepsis, and tumor metastasis. The TER assay is a non-invasive, quantitative method used to measure the electrical resistance across a confluent monolayer of endothelial cells cultured on a porous membrane. This resistance is a direct indicator of the tightness of the intercellular junctions and, consequently, the integrity of the endothelial barrier.
FTY720 (Fingolimod) is an immunomodulatory drug that, upon phosphorylation in vivo by sphingosine kinase 2, becomes FTY720-Phosphate. The (S)-enantiomer, this compound, is the active form that acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1). Activation of S1P1 on endothelial cells is known to enhance barrier function.[1] These notes detail the use of the TER assay to quantify the barrier-enhancing effects of this compound.
Principle of the TER Assay
The TER assay measures the electrical resistance of a cell monolayer grown on a semi-permeable membrane insert. An AC current is passed across the cell layer using electrodes placed in the apical (upper) and basolateral (lower) chambers of the insert system. The measured resistance reflects the ion flow through the paracellular pathway (between the cells). A higher TER value indicates tighter cell junctions and a more intact barrier.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of FTY720 and its phosphorylated form on endothelial barrier function as measured by TER.
Table 1: Dose-Dependent Effects of FTY720 on Endothelial TER
| Cell Type | Compound | Concentration Range | Effect on TER | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | FTY720 | 0.01 - 1 µM | Barrier protective | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | FTY720 | > 1 µM | Irreversible barrier breakdown | [2] |
| Human Microvascular Endothelial Cells (HMVEC) | FTY720 | 100 nM | TER augmentation | [3] |
| Human Pulmonary Artery Endothelial Cells | This compound | 1 µM | Barrier enhancement | [4] |
Table 2: Time-Course of FTY720-Mediated TER Changes
| Cell Type | Compound & Concentration | Incubation Time | Peak TER Effect | Reference |
| Human Microvascular Endothelial Cells (HMVEC) | FTY720 (100 nM) | 3 hours | Significant TER increase | [3] |
| Human Pulmonary Artery Endothelial Cells | FTY720 | Within 60 minutes | Maximal TER change observed | [5] |
Experimental Protocols
This section provides a detailed methodology for performing a TER assay with this compound using human umbilical vein endothelial cells (HUVECs) as a model.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Cell culture inserts (e.g., Transwell®) with a pore size of 0.4 µm
-
24-well companion plates
-
This compound
-
Sterile, deionized water or DMSO for dissolving this compound
-
TER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes)
-
Sterile phosphate-buffered saline (PBS)
-
70% Ethanol for electrode sterilization
Procedure
1. Cell Seeding and Culture
a. Culture HUVECs in T-75 flasks until they reach 80-90% confluency. b. Pre-coat the apical side of the cell culture inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) according to the manufacturer's instructions to promote cell attachment and monolayer formation. c. Harvest HUVECs using a gentle dissociation reagent (e.g., Trypsin-EDTA). d. Seed the HUVECs onto the apical chamber of the pre-coated inserts at a high density (e.g., 1 x 10^5 cells/cm²) to ensure the formation of a confluent monolayer. e. Add fresh culture medium to both the apical and basolateral chambers. f. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. g. Change the medium every 2-3 days until a stable, high TER value is achieved, indicating the formation of a tight monolayer. This typically takes 3-5 days.
2. Preparation of this compound Working Solutions
a. This compound is typically soluble in sterile water.[4] Prepare a stock solution (e.g., 1 mM) and sterilize it by filtration through a 0.22 µm filter. b. Note that the compound may be unstable in solution, so it is recommended to prepare it freshly.[4] c. On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh, pre-warmed endothelial cell growth medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
3. TER Measurement Procedure
a. Before measurement, sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS and then with culture medium to remove any residual ethanol. b. Allow the cell culture plates to equilibrate to room temperature for at least 30 minutes before taking measurements, as temperature fluctuations can affect TER readings. c. Measure the baseline TER of the endothelial cell monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are positioned consistently in each well to minimize variability. d. After recording the baseline TER, carefully remove the medium from the apical chamber and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound). e. Record TER measurements at various time points after the addition of the compound (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) to determine the time-course of the effect.
4. Data Analysis
a. To obtain the net TER of the cell monolayer, subtract the resistance of a blank insert (an insert without cells but with medium) from the measured TER values. b. Normalize the net TER values by multiplying by the surface area of the insert membrane (in cm²). The result is expressed in Ω·cm². c. The results can be presented as the percentage change in TER relative to the baseline measurement or as the absolute TER values over time.
Mandatory Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound signaling pathway in endothelial cells.
Experimental Workflow for TER Assay
Caption: Experimental workflow for the TER assay.
References
- 1. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sphingosine-1 Phosphate receptor agonist FTY720 dose dependently affected endothelial integrity in vitro and aggravated ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial barrier protection by FTY720 under hyperglycemic condition: involvement of focal adhesion kinase, small GTPases, and adherens junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pulmonary Endothelial Cell Barrier Enhancement by Novel FTY720 Analogs: Methoxy-FTY720, Fluoro-FTY720, and β-Glucuronide-FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FTY720 (S)-Phosphate in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
FTY720, also known as Fingolimod, is an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis.[1] Its active form, FTY720 (S)-Phosphate, is a potent sphingosine-1-phosphate (S1P) receptor modulator.[1][2] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and relevant data.
This compound exerts its effects primarily by acting as a functional antagonist of S1P receptors (S1PRs), particularly S1PR1.[3][4] This modulation leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS).[1][5] Beyond its well-documented impact on lymphocyte trafficking, FTY720 can cross the blood-brain barrier and directly act on various CNS resident cells, including astrocytes, microglia, and neurons, to mitigate neuroinflammatory processes.[1][6]
Mechanism of Action
The primary mechanism of this compound involves its interaction with four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[2] In the context of neuroinflammation, its binding to S1PR1 on lymphocytes is crucial. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their egress from lymph nodes.[3][4] This results in a significant reduction in circulating lymphocytes, thereby limiting the autoimmune assault on the CNS in diseases like multiple sclerosis.[5]
Furthermore, this compound directly modulates the activity of astrocytes and microglia.[7][8] Studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β by activated microglia.[1] It has also been observed to down-regulate STAT3 phosphorylation, a key pathway in the differentiation of pro-inflammatory Th17 cells.[2][3] Additionally, FTY720 may promote neuroprotective phenotypes in microglia, enhancing the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][9]
Quantitative Data
The following table summarizes key quantitative data for FTY720 and its active phosphate form in relevant experimental settings.
| Parameter | Value | Species/Model | Application | Reference |
| In Vivo Dosage | 0.3 mg/kg | Mouse (C57BL/6) | Cuprizone-induced demyelination | [5] |
| 0.5 mg/kg | Mouse (C57BL/6J and S1PR1(S5A)) | MOG₃₅₋₅₅-immunized EAE model | [2] | |
| 1 mg/kg (i.p.) | Rat (Sprague-Dawley) | Kainic acid-induced neurodegeneration | [1] | |
| In Vitro Concentration | 10, 100, 1000 nM | Primary neuronal and organotypic cortical cultures | NMDA-induced excitotoxicity | [1] |
| 1, 10, 100 nM | Microglial cell cultures | LPS-activated inflammation | [9] | |
| Blood Levels (Mouse) | FTY720: 31.8 nM | C57BL/6 | 0.3 mg/kg treatment | [5] |
| FTY720-P: 86.6 nM | C57BL/6 | 0.3 mg/kg treatment | [5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of this compound in the context of neuroinflammation.
References
- 1. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 5. The sphingosine 1-phosphate receptor agonist FTY720 is neuroprotective after cuprizone-induced CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 7. Sphingosine-1-Phosphate Receptors Modulators Decrease Signs of Neuroinflammation and Prevent Parkinson’s Disease Symptoms in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application of FTY720 (S)-Phosphate in Transplantation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
FTY720 (fingolimod) is an immunomodulatory drug that has shown significant efficacy in various preclinical transplantation models. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-Phosphate. This phosphorylated form acts as a potent agonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1PR1). The primary mechanism of action involves the modulation of lymphocyte trafficking. By binding to S1PR1 on lymphocytes in secondary lymphoid organs, this compound induces receptor internalization, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress into the peripheral circulation.[1][2] This sequestration of lymphocytes, particularly T cells, in the lymph nodes prevents their infiltration into the allograft, thereby mitigating immune-mediated rejection.[3][4]
Beyond its effects on lymphocyte trafficking, FTY720 has been shown to possess other protective properties in the context of transplantation. Studies have indicated its role in reducing ischemia-reperfusion injury, attenuating myocardial fibrosis, and promoting allograft survival through anti-apoptotic and anti-inflammatory pathways.[5][6] FTY720 has demonstrated synergistic effects when used in combination with other immunosuppressants like cyclosporine, allowing for dose reduction and potentially minimizing toxicity.[7][8]
These application notes provide a summary of the use of this compound in key transplantation models, along with detailed protocols for relevant experimental procedures.
Data Presentation: Efficacy of FTY720 and its Derivatives in Preclinical Transplantation Models
The following tables summarize the quantitative data from various studies on the efficacy of FTY720 and its phosphate derivatives in prolonging allograft survival in different animal models.
Table 1: Allograft Survival in Rodent Models Treated with FTY720 or this compound
| Animal Model | Allograft Type | Treatment Group | Dose | Administration Route | Median Survival Time (Days) | Control Survival Time (Days) | Reference |
| Rat | Skin | FTY720 | 0.1 - 1 mg/kg | Oral | Dose-dependent increase | - | [7] |
| Rat | Skin | This compound | 0.1 - 1 mg/kg | Intravenous | Significantly prolonged | - | [7] |
| Rat | Cardiac | FTY720 | 0.1 - 1 mg/kg | Oral | Dose-dependent increase | - | [7] |
| Mouse | Cardiac | FTY720 | 0.5, 1, 5 mg/kg/day | Oral Gavage | Dose-dependently prolonged | - | [9] |
| Mouse | Skin | FTY720 (recipient treatment) | - | - | 34.5 | 12 | [10] |
| Rat | Renal | FTY720 (preoperative) | 1, 3, 5 mg/kg/day | Oral | Significantly prolonged | - | [11] |
| Mouse | Fat | FTY720 | 1 mg/kg | Intraperitoneal | Enhanced graft retention at 20 weeks | - | [12] |
Table 2: Synergistic Effects of FTY720 with Cyclosporine (CsA) in Transplantation Models
| Animal Model | Allograft Type | Treatment Group | Dose | Median Survival Time (Days) | Control Survival Time (Days) | Reference |
| Rat | Skin | FTY720 + CsA | FTY720: 0.03 - 1 mg/kg; CsA: 10 mg/kg | Synergistic prolongation | - | [7] |
| Rat | Cardiac | FTY720 + CsA | - | Synergistic prolongation | - | [7] |
| Dog | Renal | FTY720 + CsA | FTY720: 0.03 - 1 mg/kg; CsA: 10 mg/kg | Significantly prolonged | - | [7] |
| Cynomolgus Monkey | Renal | FTY720 + CsA | FTY720: 0.1 or 0.3 mg/kg/day; CsA: subtherapeutic | 71 or 63 | 8.5 (CsA alone) | [13] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse heterotopic heart transplantation model.
References
- 1. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihisto.io [ihisto.io]
- 5. A Modified Method for Heterotopic Mouse Heart Transplantion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The heterotopic heart transplantation in mice as a small animal model to study mechanical unloading – Establishment of the procedure, perioperative management and postoperative scoring | PLOS One [journals.plos.org]
- 7. ejmjih.com [ejmjih.com]
- 8. Mouse Heterotopic Cervical Cardiac Transplantation Utilizing Vascular Cuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combined FTY720/cyclosporine A treatment promotes graft survival and lowers the peripheral lymphocyte count in DA to lewis heart and skin transplantation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunosuppressive effects of FTY720 alone or in combination with cyclosporine and/or sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of FTY720 (S)-Phosphate on Lymphocyte Sequestration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is a potent immunomodulatory agent. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-phosphate. This active metabolite acts as a functional antagonist of the S1P1 receptor on lymphocytes. The binding of this compound to S1P1 receptors leads to their internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This results in the reversible sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes and Peyer's patches, leading to a significant reduction in peripheral blood lymphocyte counts. This document provides detailed application notes and experimental protocols to effectively measure the lymphocyte sequestration effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of FTY720 on peripheral blood lymphocyte populations as reported in preclinical and clinical studies.
Table 1: Dose-Dependent Effect of FTY720 on Peripheral Blood Lymphocyte Counts in Rats
| FTY720 Dose (mg/kg, oral) | Time Point | % Decrease in Total Lymphocytes |
| 0.1 | 24 hours | Marked Decrease[1] |
| 1.0 | 24 hours | Marked Decrease[1] |
| 2.0 | 4 hours (peak) | Significant Decrease |
| 10.0 | 4 hours (peak) | More Prevalent Decrease |
Table 2: Time-Course of FTY720-Induced Lymphopenia in Rats (2 mg/kg, oral)
| Time After Administration | Effect on Peripheral Blood Lymphocytes |
| 2 hours | Obvious Decrease |
| 4 hours | Peak Decrease |
| Post 4 hours | Maintained at Low Level |
Table 3: Effect of FTY720 on Human Peripheral Blood T Cell Subsets
| T Cell Subset | Marker Profile | % Reduction with FTY720 Treatment |
| Total CD4+ T Cells | CD3+CD4+ | ~80%[2][3] |
| Total CD8+ T Cells | CD3+CD8+ | ~60%[2][3] |
| Naïve T Cells | CCR7+CD45RA+ | Selective and significant reduction[2][3] |
| Central Memory T Cells (TCM) | CCR7+CD45RA- | Selective and significant reduction[2][3] |
| Effector Memory T Cells (TEM) | CCR7-CD45RA- | Relative Increase[2][3] |
| Effector Memory RA T Cells (TEMRA) | CCR7-CD45RA+ | Relative Increase[2][3] |
Signaling Pathway
The primary mechanism of this compound-induced lymphocyte sequestration is through the modulation of the Sphingosine-1-Phosphate (S1P) receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments to measure the effects of this compound.
References
Troubleshooting & Optimization
FTY720 (S)-Phosphate solubility and stability in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of FTY720 (S)-Phosphate in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
FTY720, also known as Fingolimod, is an immunomodulatory drug. In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, this compound.[1][2] This active metabolite is a potent agonist of four out of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[3][4] Its primary mechanism of action involves the internalization and subsequent proteasomal degradation of the S1P1 receptor.[1][5][6] This leads to a functional antagonism of the S1P1 receptor, which is crucial for the egress of lymphocytes from lymphoid organs. By promoting the sequestration of lymphocytes, this compound reduces the infiltration of immune cells into inflammatory sites.[6]
Q2: What are the general recommendations for dissolving this compound?
This compound is known to have limited solubility in aqueous solutions. For in vivo studies, it has been dissolved in sterile water.[2] For in vitro experiments, it is often recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 25 mg/mL in DMSO with the aid of ultrasonication and adjustment of the pH to 2 with 1M HCl.[7] Another indicates solubility in DMSO is 1 mg/mL (2.58 mM) with ultrasonic warming and heating to 80°C.[2] Once a stock solution in an organic solvent is prepared, it can be further diluted into the desired aqueous buffer.
Q3: Is this compound stable in aqueous solutions?
Aqueous solutions of this compound are generally considered unstable and it is highly recommended to prepare them fresh for each experiment.[2][8] While the solid form is stable for years when stored at -20°C, solutions are prone to degradation.[9] For stock solutions in DMSO, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles. One vendor suggests that a related compound, (S)-FTY720-phosphonate, is stable for up to 6 months at -80°C in DMSO.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Cloudiness or visible particles in the solution after diluting the stock solution into an aqueous buffer.
-
Inconsistent experimental results.
Possible Causes:
-
Low aqueous solubility: this compound has limited solubility in aqueous buffers, especially at neutral or acidic pH.
-
Buffer composition: The type of buffer and its components can influence the solubility of the compound.
-
High final concentration: The desired final concentration in the aqueous buffer may exceed its solubility limit.
-
Improper dissolution method: The method used to dilute the stock solution can lead to precipitation.
Solutions:
-
Optimize the solvent for the stock solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Use a two-step dilution process: First, dilute the DMSO stock solution with a small volume of a solubilizing agent like ethanol before adding it to the final aqueous buffer. For the parent compound FTY720, a solubility of 0.2 mg/ml has been reported in a 1:1 solution of ethanol:PBS (pH 7.2).[10][11]
-
Increase the volume of the final solution: A lower final concentration is less likely to precipitate.
-
Vortex during dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.
-
Consider the pH of the buffer: Although specific data is limited, the solubility of phosphate-containing compounds can be pH-dependent. Experiment with slightly alkaline buffers if compatible with your experimental system.
Issue 2: Inconsistent or Lack of Biological Activity
Symptoms:
-
Reduced or no observable effect in cell-based or in vivo experiments.
-
High variability between replicate experiments.
Possible Causes:
-
Degradation of this compound: As mentioned, aqueous solutions are unstable and should be prepared fresh. The compound may have degraded if the solution was stored.
-
Improper storage of stock solution: Frequent freeze-thaw cycles or improper storage temperature of the stock solution can lead to degradation.
-
Adsorption to plasticware: Lipophilic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration.
-
Incorrect dosage or concentration: The concentration used may be too low to elicit a biological response.
Solutions:
-
Prepare fresh working solutions: Always prepare the final aqueous solution of this compound immediately before use.
-
Aliquot and store stock solutions properly: Store DMSO stock solutions in small, single-use aliquots at -80°C.
-
Use low-adhesion plasticware: If adsorption is suspected, use low-protein-binding microcentrifuge tubes and plates.
-
Perform a dose-response curve: To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response experiment.
-
Verify the quality of the compound: If problems persist, consider obtaining a new batch of the compound from a reputable supplier.
Data Presentation
Table 1: Solubility of FTY720 and this compound
| Compound | Solvent | Solubility | Notes |
| FTY720 | Ethanol | ≥ 20 mg/mL | [10] |
| FTY720 | DMSO | ≥ 20 mg/mL | [10] |
| FTY720 | Dimethyl formamide | ≥ 20 mg/mL | [10] |
| FTY720 | 1:1 Ethanol:PBS (pH 7.2) | 0.2 mg/mL | [10][11] |
| This compound | Chloroform | 0.5 mg/mL | [9] |
| This compound | DMSO | 1 mg/mL (2.58 mM) | Requires ultrasonic warming and heating to 80°C.[2] |
| This compound | DMSO | 25 mg/mL (64.85 mM) | Requires sonication and pH adjustment to 2 with 1M HCl.[7] |
| This compound | Water | < 0.1 mg/mL (insoluble) | [2] |
| This compound | Sterile Water | Soluble | Used for in vivo preparations.[2] |
Table 2: Stability of FTY720 and this compound
| Compound | Form | Storage Condition | Stability | Notes |
| FTY720 | Crystalline Solid | -20°C | ≥ 2 years | [10] |
| FTY720 | Aqueous Solution | Room Temperature | Not recommended for more than one day | [10][11] |
| This compound | Powder | -20°C | ≥ 4 years | [9] |
| This compound | Solution | Not specified | Unstable, prepare fresh | [2][8] |
| (S)-FTY720-phosphonate | In solvent | -80°C | 6 months | [7] |
| (S)-FTY720-phosphonate | In solvent | -20°C | 1 month | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight is 387.45 g/mol .[2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, sonicate the solution in a water bath and/or warm briefly to 37°C. For higher concentrations, warming to 80°C and pH adjustment may be necessary as indicated in Table 1.[2][7]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
-
When diluting, add the stock solution dropwise to the cell culture medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution immediately in your cell-based assay. Do not store the diluted aqueous solution.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of FTY720 (S)-Phosphate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of FTY720 (S)-Phosphate in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, focusing on effects independent of its well-known S1P receptor agonism.
Issue 1: Unexpected or High Levels of Cell Death/Cytotoxicity
-
Question: I'm observing significant cytotoxicity in my cell line treated with FTY720, even at concentrations where FTY720-Phosphate (the active form) is expected to be the primary mediator. Why is this happening?
-
Answer: While FTY720-P is the active metabolite for S1P receptor modulation, the parent compound FTY720 can be cytotoxic to various cancer cell lines with IC50 values typically in the range of 5-20 µM.[1][2] This cytotoxicity is often independent of S1P receptors and can be attributed to several off-target effects, including:
-
Induction of Apoptosis: FTY720 can induce apoptosis through mechanisms that may involve the generation of reactive oxygen species (ROS).[3]
-
Activation of Protein Phosphatase 2A (PP2A): FTY720, but not necessarily FTY720-P, can activate the tumor suppressor PP2A, leading to anti-proliferative and pro-apoptotic effects.[1][4][5]
-
Interference with Sphingolipid Metabolism: FTY720 can inhibit enzymes like sphingosine kinase 1 (SphK1) and ceramide synthases, altering the balance of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).[6]
Troubleshooting Steps:
-
Use FTY720-Phosphate Directly: If your experimental goal is to study S1P receptor-mediated effects, consider using the phosphorylated form (FTY720-P) directly to bypass the off-target effects of the parent compound. Note that even FTY720-P can have off-target effects at higher concentrations.[7][8]
-
Titrate Your Compound: Perform a dose-response curve to determine the optimal concentration for your cell line that achieves the desired on-target effect with minimal off-target cytotoxicity.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.
-
Control for Phosphorylation: If using FTY720, consider co-treatment with a sphingosine kinase inhibitor to assess the contribution of FTY720-P to the observed effects.[2]
-
Issue 2: Inconsistent or Unexplained Changes in Gene Expression
-
Question: My RNA-seq/qPCR data shows changes in gene expression that are not consistent with S1P receptor signaling pathways after FTY720-P treatment. What could be the cause?
-
Answer: FTY720-P has been identified as a potent inhibitor of class I histone deacetylases (HDACs).[9] This activity is independent of S1P receptors and can lead to widespread changes in gene transcription by altering histone acetylation status.
Troubleshooting Steps:
-
Perform an HDAC Activity Assay: Directly measure HDAC activity in your cell lysates after treatment with FTY720-P to confirm this off-target effect.
-
Analyze Histone Acetylation: Use Western blotting to check for changes in the acetylation of histones (e.g., H3K9ac, H4K12ac) in response to FTY720-P treatment.
-
Use a Different S1P Agonist: Compare the gene expression profile with that induced by a more specific S1P receptor agonist that does not have HDAC inhibitory activity to isolate S1P-dependent effects.
-
Issue 3: Altered Cellular Signaling Pathways (e.g., Akt, ERK)
-
Question: I'm seeing unexpected modulation of key signaling pathways like Akt and ERK. Is this an off-target effect of FTY720/FTY720-P?
-
Answer: Yes, both FTY720 and FTY720-P can modulate various signaling pathways independently of S1P receptor agonism.
-
PP2A Activation: FTY720 can activate PP2A, a serine/threonine phosphatase that can dephosphorylate and inactivate pro-survival kinases like Akt.[1][5]
-
STAT3 Activation: In cardiomyocytes, nanomolar concentrations of FTY720-P have been shown to activate STAT3, a transcription factor involved in mitochondrial function.[10][11][12]
-
Rho/ROCK Signaling: FTY720-P can activate the Gα12/13/Rho/ROCK pathway via the S1P2 receptor, which can influence cell contraction and migration.[13]
Troubleshooting Steps:
-
Assess Phosphorylation Status: Perform Western blot analysis to quantify the phosphorylation levels of key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3) at different time points and concentrations of FTY720/FTY720-P.
-
Use Pathway-Specific Inhibitors: To confirm the involvement of a specific off-target pathway, use inhibitors (e.g., okadaic acid for PP2A, a STAT3 inhibitor) in combination with FTY720/FTY720-P and observe if the unexpected signaling changes are reversed.[5][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary S1P receptor-independent off-target effects of FTY720 and FTY720-Phosphate observed in cell culture?
A1: The main off-target effects include:
-
Inhibition of Histone Deacetylases (HDACs): Primarily by FTY720-P, leading to altered gene expression.[9]
-
Activation of Protein Phosphatase 2A (PP2A): Mainly by the unphosphorylated FTY720, which can induce anti-proliferative and pro-apoptotic signaling.[1][4][5]
-
Modulation of Sphingolipid Metabolism: FTY720 can inhibit enzymes such as ceramide synthase and S1P lyase, affecting the balance of critical lipid signaling molecules.[6][14]
-
Activation of other signaling pathways: Such as STAT3 and Rho/ROCK, which can influence mitochondrial function and cell motility, respectively.[10][11][12][13]
Q2: Is the cytotoxic effect of FTY720 in cancer cell lines an on-target or off-target effect?
A2: The cytotoxic effects of FTY720 on cancer cells are largely considered to be off-target, as they are often observed at concentrations higher than those required for S1P receptor modulation and are independent of S1P receptor expression.[1] These effects are mediated by pathways such as PP2A activation and induction of ROS.[1][3] In contrast, FTY720-P generally shows little to no cytotoxicity and can even be slightly pro-proliferative in some cell lines.[2]
Q3: How can I differentiate between S1P receptor-dependent and independent effects in my experiments?
A3: To distinguish between these effects, you can employ the following strategies:
-
Use S1P Receptor Antagonists: Co-treat your cells with FTY720-P and a specific S1P receptor antagonist. If the observed effect is blocked, it is likely S1P receptor-dependent.
-
Use S1P Receptor Knockout/Knockdown Cells: If available, use cell lines that lack the specific S1P receptor subtype you are studying.
-
Compare with other S1P Agonists: Use other S1P receptor agonists that do not share the same off-target profiles as FTY720/FTY720-P.
-
Directly Measure Off-Target Activity: Perform assays to directly measure HDAC inhibition or PP2A activation.
Q4: Does FTY720-P affect mitochondrial function?
A4: Yes, in some cell types, such as cardiomyocytes, FTY720-P has been shown to increase mitochondrial respiration and ATP production.[10][12] This effect is thought to be mediated, at least in part, through the activation of STAT3.[10][11][12]
Quantitative Data Summary
| Parameter | Cell Line(s) | Compound | Value | Reference(s) |
| Cytotoxicity (IC50) | Ovarian, colorectal, breast, prostate, and blood cancer cell lines | FTY720 | 5-20 µM | [1][2] |
| S1P Receptor Binding (pEC50) | CHO-S1P1R | FTY720-P | 9.32 ± 0.02 | [15] |
| CHO-S1P3R | FTY720-P | 8.44 ± 0.08 | [15] | |
| PP2A Activation | Human Monocytes | FTY720-P (2.5 µM) | Maximal activity at 6 hours | [8] |
| Mitochondrial Respiration | AC16 Human Cardiomyocytes | FTY720-P (nanomolar concentrations) | Increased | [10][12] |
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathways of FTY720 and FTY720-P in a typical cell.
Caption: A logical workflow for troubleshooting unexpected results in cell culture experiments.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of FTY720.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
FTY720 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Prepare serial dilutions of FTY720 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest FTY720 treatment.
-
Aspirate the old medium and add 100 µL of the FTY720 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[18][19]
-
Add 100 µL of solubilization solution to each well.[18]
-
Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.[16]
-
Read the absorbance at 570 nm using a microplate reader.[18][19]
-
2. Assessment of PP2A Activity
This protocol provides a general workflow for measuring PP2A activity in cell lysates. Commercial kits are widely available and recommended.
-
Materials:
-
Cell line of interest
-
FTY720 and/or FTY720-P
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)[20]
-
Microplate reader
-
-
Procedure:
-
Treat cells with FTY720, FTY720-P, or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate the PP2A catalytic subunit (PP2Ac) from equal amounts of protein lysate from each treatment group using the antibody provided in the kit.
-
Resuspend the immunoprecipitated PP2A in the supplied reaction buffer.
-
Add the phosphopeptide substrate to initiate the phosphatase reaction.
-
Incubate as per the manufacturer's instructions to allow for dephosphorylation of the substrate.
-
Add the malachite green reagent to detect the amount of free phosphate released.
-
Measure the absorbance at the appropriate wavelength (typically ~650 nm).
-
Calculate the PP2A activity based on a phosphate standard curve.
-
3. Assessment of HDAC Activity
This protocol outlines a general method for measuring total HDAC activity. Fluorometric kits are commonly used for their sensitivity and ease of use.
-
Materials:
-
Cell line of interest
-
FTY720-P
-
Nuclear extraction buffer
-
HDAC Activity Assay Kit (Fluorometric)[21]
-
Fluorescence microplate reader
-
-
Procedure:
-
Treat cells with FTY720-P or vehicle control.
-
Isolate nuclear extracts according to a standard protocol or the kit's instructions.
-
Add the nuclear extract to wells of the microplate pre-coated with the acetylated histone substrate.
-
Incubate to allow for deacetylation by the HDACs in the extract.
-
Add the developing solution, which contains an antibody that recognizes the remaining acetylated substrates. This is often followed by a secondary antibody conjugated to a fluorophore.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[21]
-
HDAC activity is inversely proportional to the fluorescence signal.
-
4. Western Blot for Phospho-Akt (Ser473)
This protocol is for determining the phosphorylation status of Akt, a downstream target of PP2A.
-
Materials:
-
Cell line of interest
-
FTY720
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt[22]
-
HRP-conjugated anti-rabbit IgG secondary antibody[22]
-
ECL Western Blotting Substrate[22]
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with FTY720 for the desired time points.
-
Lyse cells on ice and collect the supernatant after centrifugation.[23]
-
Determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[22]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[22]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody for p-Akt (diluted in blocking buffer) overnight at 4°C.[23]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.[22]
-
Strip the membrane and re-probe with the total Akt antibody as a loading control.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.[22]
-
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. FTY720 Inhibits Expansion of Breast Cancer Stem Cells via PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fingolimod Phosphate (FTY720-P) Activates Protein Phosphatase 2A in Human Monocytes and Inhibits Monosodium Urate Crystal-Induced Interleukin-1 β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting bradycardia side effect of FTY720 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bradycardia as a side effect of FTY720 (Fingolimod) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind FTY720-induced bradycardia?
A1: FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator. Its active form, FTY720-phosphate, acts as an agonist at the S1P receptor subtype 1 (S1P1) on atrial myocytes.[1] This activation mimics a vagal effect on the heart, leading to a transient decrease in heart rate.[2] The signaling pathway involves the activation of the G protein-gated inwardly rectifying potassium channel (GIRK/IKACh), which increases potassium efflux and hyperpolarizes the pacemaker cells, thus slowing the heart rate.[3][4]
Q2: How quickly does bradycardia appear after FTY720 administration, and how long does it last?
A2: The bradycardic effect of FTY720 is typically acute and transient, occurring after the first dose.[5] In animal models and humans, the heart rate begins to decrease within the first hour, reaching its lowest point (nadir) approximately 4 to 5 hours after administration.[5][6] The heart rate generally returns to baseline within 24 hours, even with continued daily dosing.[6][7]
Q3: Is the bradycardia dose-dependent?
A3: Yes, the reduction in heart rate is dose-dependent.[5][8] Higher doses of FTY720 generally lead to a more pronounced decrease in heart rate.[9][10] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose that balances therapeutic efficacy with manageable cardiovascular side effects.
Q4: Does tolerance develop to the bradycardic effect of FTY720?
A4: Yes, tolerance to the bradycardic effect develops quickly. After the initial dose, repeated administration of FTY720 does not typically cause a further decrease in heart rate.[6] This is thought to be due to the functional antagonism that follows the initial agonism, where the S1P1 receptors are downregulated and internalized from the cell surface.[1][11]
Q5: Are there differences in the bradycardic response between animal species?
A5: Yes, species-specific differences in cardiovascular responses to FTY720 have been suggested.[8][9] For example, while bradycardia is a recognized effect in both rodents and humans, the exact magnitude and time course may vary. Therefore, it is important to establish baseline cardiovascular parameters and the response to FTY720 in the specific species and strain being used in your experiments.
Troubleshooting Guide
Problem 1: The observed bradycardia is more severe or prolonged than expected.
-
Possible Cause 1: Dose is too high.
-
Solution: Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-titration study to find a dose with the desired immunological effect but a less severe cardiac response. For instance, in rats, a high oral dose of 10 mg/kg was required to observe acute bradycardia, while lower doses used for chronic studies did not elicit significant heart rate changes.[7]
-
-
Possible Cause 2: Interaction with anesthesia.
-
Solution: Anesthetics can have significant effects on cardiac function.[12] Isoflurane, for example, can cause a dose-dependent decrease in heart rate in mice.[13] If possible, use telemetry in conscious, freely moving animals to avoid the confounding effects of anesthesia.[9][14] If anesthesia is necessary, choose an agent with minimal impact on heart rate (e.g., low-dose isoflurane) and keep the anesthetic depth consistent across all animals.[12][13]
-
-
Possible Cause 3: Animal strain variability.
-
Solution: Different strains of mice or rats may have varying sensitivities to FTY720. Ensure you are using the same strain for all experiments and compare your results to literature that uses the same strain. If you are the first to characterize the effects in a particular strain, establish a thorough baseline and dose-response curve.
-
Problem 2: High variability in heart rate data between animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing for all animals. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach. For intravenous administration, ensure the full dose is delivered and the infusion rate is consistent.
-
-
Possible Cause 2: Stress and handling.
-
Solution: Handling and restraint can significantly affect an animal's heart rate. Allow for an adequate acclimatization period before starting any measurements. If using non-telemetric methods, ensure that the handling and measurement procedures are performed consistently and by a trained individual to minimize stress.
-
-
Possible Cause 3: Inconsistent monitoring conditions.
-
Solution: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) for all animals. If using anesthesia, ensure the depth and duration of anesthesia are uniform across all experimental subjects.
-
Problem 3: Need to mitigate or reverse severe bradycardia in an acute experiment.
-
Possible Cause: Animal is showing signs of distress due to a low heart rate.
-
Solution: In some animal models, anticholinergic agents like atropine have been used to reverse bradycardia.[15] While not a standard procedure in FTY720 studies, if an animal's welfare is at risk, consultation with a veterinarian for the appropriate use of such reversal agents may be necessary. The use of an S1P3 antagonist has also been shown to reverse FTY720-mediated bradycardia in mice.[16] This is a more experimental approach and would require careful consideration and planning.
-
Quantitative Data Summary
Table 1: Effect of Intravenous FTY720 on Heart Rate in Anesthetized Rats
| Dose of FTY720 (mg/kg/20 min) | Mean Change in Heart Rate (beats/min) |
| 0.1 | -50 |
| 0.3 | -100 |
| 1.0 | -150 |
Data adapted from Fryer et al. (2012).[9]
Table 2: Effect of Oral FTY720 on Heart Rate in Conscious, Telemetry-Instrumented Rats
| Dose of FTY720 (mg/kg/day) | Change in Heart Rate on Day 1 (beats/min) |
| 0.3 | Minimal Change |
| 1.0 | Minimal Change |
| 3.0 | ~ -25 |
| 10.0 | ~ -75 |
Data adapted from Fryer et al. (2012).[7][9]
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Anesthetized Rodents using ECG
-
Animal Preparation:
-
Anesthetize the animal using a consistent method (e.g., isoflurane inhalation). The choice of anesthetic is critical as it can influence cardiovascular parameters.[12]
-
Place the animal in a supine position on a heating pad to maintain core body temperature.
-
Insert subcutaneous needle electrodes for a standard Lead II ECG configuration (Right arm, Left leg, and a ground electrode).
-
-
Baseline Recording:
-
Allow the animal to stabilize under anesthesia for at least 15-20 minutes.
-
Record a stable baseline ECG for at least 10-15 minutes before drug administration.
-
-
FTY720 Administration:
-
Administer FTY720 via the desired route (e.g., intravenous, oral gavage).
-
-
Post-Dose Monitoring:
-
Continuously record the ECG for at least 6 hours post-administration.
-
Pay close attention to the heart rate during the first 4-5 hours when the maximum effect is expected.[5]
-
Analyze the ECG data for heart rate (beats per minute), and other relevant parameters like PR interval.
-
Protocol 2: Cardiovascular Monitoring in Conscious Rodents using Telemetry
-
Surgical Implantation of Telemetry Device:
-
This is the gold standard for monitoring cardiovascular parameters in conscious, freely moving animals.[14]
-
Under sterile surgical conditions, implant a telemetry transmitter (e.g., for ECG and blood pressure) according to the manufacturer's instructions. This typically involves placing the transmitter body in the abdominal cavity and positioning the sensing leads to record the desired physiological signals.
-
Allow the animal to recover from surgery for at least 7-10 days.
-
-
Baseline Data Collection:
-
House the animal in its home cage placed on a receiver that collects the telemetry data.
-
Record baseline cardiovascular data for at least 24-48 hours to establish a normal diurnal rhythm before the experiment begins.
-
-
FTY720 Administration:
-
Administer FTY720 at the same time each day to minimize circadian variations.
-
-
Continuous Data Recording:
-
Record data continuously throughout the experimental period.
-
Analyze the data to determine the effect of FTY720 on heart rate and other parameters, paying particular attention to the first 24 hours after the initial dose.
-
Visualizations
Caption: Signaling pathway of FTY720-induced bradycardia.
References
- 1. Cardiac and vascular effects of fingolimod: mechanistic basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vagomimetic Effects of Fingolimod: Physiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heart rate decrease caused by acute FTY720 administration is mediated by the G protein-gated potassium channel I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720: placebo-controlled study of the effect on cardiac rate and rhythm in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 10. Effects of different dose of FTY720 on lymphocyte cell cycle arrest in cardiac transplantation model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of anesthesia on cardiac function during echocardiography in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of anesthesia level on murine cardiac... | F1000Research [f1000research.com]
- 14. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 15. Cardiovascular and pulmonary effects of atropine reversal of oxymorphone-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
FTY720 vs. FTY720 (S)-Phosphate: Technical Support Center
Welcome to the technical support center for researchers utilizing FTY720 (Fingolimod) and its active metabolite, FTY720 (S)-Phosphate. This guide provides answers to frequently asked questions and troubleshooting advice to address common in vivo efficacy issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between FTY720 and this compound?
A1: FTY720 (also known as Fingolimod) is a prodrug .[1][2] To become biologically active, it must be phosphorylated in vivo by cellular enzymes, primarily Sphingosine Kinase 2 (SphK2), to form FTY720-Phosphate.[3][4][5][6][7] this compound is the specific, biologically active enantiomer that is produced and directly modulates Sphingosine-1-Phosphate (S1P) receptors.[8][9] Using this compound directly in an experiment bypasses the need for enzymatic activation.
Q2: How does FTY720-Phosphate exert its immunomodulatory effect?
A2: FTY720-Phosphate is an agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1][10] Its main therapeutic effect is achieved by acting as a functional antagonist of the S1P1 receptor on lymphocytes.[4][11] Binding of FTY720-Phosphate to S1P1 leads to the receptor's internalization and degradation.[3][11][12] This process prevents lymphocytes from egressing from secondary lymphoid organs, effectively sequestering them and reducing the number of circulating autoimmune cells.[3][4]
Q3: Which compound should I use for my in vivo experiment: FTY720 or this compound?
A3: The choice depends on your experimental goals:
-
Use FTY720 (Prodrug) when you want to model the clinical application of Fingolimod, where the drug is administered orally and undergoes metabolic activation. This approach relies on the host's enzymatic machinery.
-
Use this compound (Active Form) when you need to ensure a direct and consistent concentration of the active compound, bypassing any variability in phosphorylation rates between animals or experimental systems. This is ideal for mechanistic studies or when troubleshooting a lack of efficacy with the prodrug.
Q4: Does the unphosphorylated FTY720 have any biological activity?
A4: Yes, while the primary immunomodulatory effects are attributed to FTY720-Phosphate's action on S1P receptors, the parent FTY720 molecule is not inert. It has been shown to have "off-target" effects, such as inhibiting sphingosine-1-phosphate lyase and reactivating protein phosphatase 2A (PP2A), which can influence cellular processes like apoptosis independently of S1P receptor signaling.[7][13][14]
Troubleshooting In Vivo Efficacy Issues
Issue 1: I am not observing the expected lymphopenia or therapeutic effect after administering FTY720.
-
Potential Cause 1: Inefficient Phosphorylation. The conversion of FTY720 to its active phosphate form is dependent on Sphingosine Kinase 2 (SphK2) activity.[2][5][6] This enzymatic activity can vary significantly between species, tissues, and even individual animals, leading to insufficient levels of the active drug. For instance, FTY720 phosphorylation is notably less efficient in human blood compared to rodent blood.[5][15]
-
Solution: Switch to direct administration of This compound . This will deliver the active compound directly to the system, bypassing the need for phosphorylation and providing a more reliable measure of the drug's potential effect.
-
-
Potential Cause 2: Drug Formulation and Stability. FTY720 and its phosphate form can be challenging to dissolve and may degrade if not stored or handled correctly.
-
Solution: Ensure you are following the manufacturer's guidelines for storage (typically -20°C) and solubility.[8] Prepare fresh solutions for each experiment and confirm complete dissolution before administration. For long-term in vivo studies, consider liposomal formulations which can improve stability and circulation half-life.[16][17]
-
-
Potential Cause 3: Incorrect Dose or Administration Route. The effective dose can vary based on the animal model and the intended therapeutic outcome.
Issue 2: My experimental results with FTY720 are highly variable between animals.
-
Potential Cause: Biological Variation in Drug Metabolism. As mentioned above, the activity of SphK2 can differ between individual animals, leading to inconsistent levels of active FTY720-Phosphate and, consequently, variable efficacy.
-
Solution: To reduce variability and increase experimental reproducibility, use This compound . This ensures that every animal receives the same amount of the active drug, eliminating metabolic conversion as a variable.
-
Issue 3: I am observing unexpected cellular effects that don't seem related to S1P receptor modulation.
-
Potential Cause: Off-Target Effects of Unphosphorylated FTY720. The parent FTY720 molecule can interact with other cellular targets, potentially leading to confounding results.[7][13][14]
-
Solution: Compare the effects of FTY720 with this compound. If the unexpected effect persists only in the FTY720 group, it is likely an off-target effect of the prodrug. Using this compound can help isolate the effects mediated specifically through S1P receptor agonism.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for FTY720 in vivo efficacy issues.
Quantitative Data Summary
For researchers seeking precise pharmacological data, the following tables summarize key binding and kinetic parameters.
Table 1: Binding Affinities of this compound to Human S1P Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| S1P1 | 2.1 |
| S1P2 | No Affinity |
| S1P3 | 5.9 |
| S1P4 | 23 |
| S1P5 | 2.2 |
(Data sourced from Cayman Chemical product information, citing Albert, R., et al. 2005)[8]
Table 2: Kinetic Parameters for FTY720 Phosphorylation by Sphingosine Kinases (SPHK)
| Enzyme | Substrate | Km (µM) | Relative Efficiency |
|---|---|---|---|
| Human SPHK1 | FTY720 | 160 | Low |
| Human SPHK2 | FTY720 | 5.2 | High (30x > SPHK1) |
| Murine SPHK1a | FTY720 | 120 | Low |
| Murine SPHK2 | FTY720 | 15 | High (8x > SPHK1a) |
(Data adapted from Paugh, S. W., et al. 2003 and Billich, A., et al. 2003)[5][6][15]
Signaling Pathway and Experimental Workflow
FTY720 Activation and Mechanism of Action
Caption: In vivo activation of FTY720 and its mechanism on lymphocytes.
General Experimental Workflow for Comparing FTY720 and FTY720-P
Caption: Workflow for an in vivo study comparing FTY720 and FTY720-P.
Key Experimental Protocol
Protocol 1: In Vivo Administration and Efficacy Assessment in a Mouse Model (EAE)
This protocol provides a general framework. Doses and schedules should be optimized based on specific experimental goals and literature precedents for the chosen mouse strain.
-
Preparation of Dosing Solutions:
-
Vehicle: Prepare sterile saline (0.9% NaCl) or water, depending on the drug's solvent.
-
FTY720 (Fingolimod): For a 1 mg/kg dose in a 25g mouse, prepare a stock solution. FTY720 is often dissolved in water. For example, create a 0.1 mg/mL solution. A 25g mouse would receive 0.25 mL via oral gavage.
-
This compound: This compound may have different solubility. Follow the manufacturer's instructions. Prepare a stock solution of equivalent molarity to the FTY720 solution.
-
-
Animal Model and Treatment:
-
Induce EAE in C57BL/6 mice using a standard MOG35-55 peptide immunization protocol.
-
Begin treatment either prophylactically (at the time of immunization) or therapeutically (after the onset of clinical signs, e.g., score of 1).[10][18]
-
Administer the vehicle, FTY720, or this compound daily via oral gavage or another appropriate route.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness) using a standardized 0-5 scoring system.
-
Lymphocyte Counting: At predetermined time points (e.g., Day 7, Day 14, and endpoint), collect a small volume of blood (~50 µL) from the tail vein into EDTA-coated tubes.
-
Perform a complete blood count (CBC) using an automated hematology analyzer or perform flow cytometry using antibodies for T-cell markers (e.g., CD4, CD8) to quantify lymphopenia.[19]
-
-
Data Analysis:
-
Compare the mean clinical scores between treatment groups over time.
-
Calculate the percentage reduction in circulating lymphocytes for each group relative to the vehicle control.
-
Assess the variability (e.g., standard deviation) of the lymphocyte counts within the FTY720 group versus the this compound group. A lower variance in the this compound group would suggest that bypassing metabolism reduces inter-animal variability.
-
References
- 1. FTY720 reactivates cryptococcal granulomas in mice through S1P receptor 3 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fingolimod: a review of its use in the management of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effects of Fingolimod (FTY720) on Leukocyte Subset Circulation cannot be Behaviourally Conditioned in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving FTY720 (S)-Phosphate delivery across the blood-brain barrier
Welcome to the technical support center for researchers focusing on the central nervous system (CNS) delivery of FTY720 (S)-Phosphate. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at improving its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the active form of FTY720 and how is it generated in the CNS?
A1: FTY720 (fingolimod) is a prodrug. Its pharmacologically active form is FTY720-phosphate (FTY720-P).[1] FTY720 is lipophilic, which allows it to cross the blood-brain barrier.[2][3] Once in the CNS, it is phosphorylated by sphingosine kinase 2 (SphK2), an enzyme highly expressed in the brain and its microvasculature, to form the active moiety, FTY720-P.[4][5] This active form then modulates sphingosine-1-phosphate (S1P) receptors on various CNS cells, including astrocytes, oligodendrocytes, and neurons.[1][2]
Q2: What are the primary mechanisms by which FTY720-P is thought to exert its effects within the CNS?
A2: FTY720-P acts as a functional antagonist at the S1P1 receptor.[1][3] Its therapeutic effects within the CNS are believed to stem from several mechanisms:
-
Direct Neural Cell Modulation: It can directly influence the survival, differentiation, and cytoskeletal dynamics of neural cells.[2][6]
-
Astrocyte Modulation: By down-modulating S1P1 receptors on astrocytes, it may reduce astrogliosis, a process linked to neurodegeneration.[1][3]
-
Neuroprotection: Animal model studies suggest an overall neuroprotective effect, potentially by inhibiting inflammatory responses and supporting structural restoration of CNS tissue.[2][4]
Q3: What are the main strategies being explored to enhance FTY720-P delivery to the brain?
A3: While FTY720 naturally crosses the BBB, enhancing its concentration and targeting specific brain regions is a key research goal.[2] Major strategies include:
-
Prodrug Approaches: Designing novel prodrugs that are more efficient at crossing the BBB and are then converted to FTY720 or FTY720-P within the CNS.[7][8] This can involve linking the drug to substrates recognized by specific BBB transporters.[9]
-
Nanoparticle-Mediated Delivery: Encapsulating FTY720 or FTY720-P in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can improve BBB penetration.[10][11] These nanoparticles can be engineered to target specific receptors on the BBB for enhanced transport via mechanisms like receptor-mediated transcytosis.[10][12]
Troubleshooting Guides
Issue 1: Low or undetectable concentrations of FTY720-P in brain tissue samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Phosphorylation | Verify the expression and activity of Sphingosine Kinase 2 (SphK2) in your experimental model (cell line or animal strain). | FTY720 is a prodrug that requires phosphorylation by SphK2 to become the active FTY720-P.[4][5] Low enzyme activity will result in low levels of the active metabolite. |
| Drug Efflux | In a control experiment, co-administer FTY720 with a known P-glycoprotein (P-gp) or other ABC transporter inhibitor. | The BBB expresses efflux transporter proteins that actively pump xenobiotics out of the brain.[9] FTY720 could be a substrate for these transporters. |
| Metabolic Instability of FTY720-P | Ensure rapid tissue harvesting and processing on ice. Use protease and phosphatase inhibitors in your lysis buffers. | Biological membranes can contribute to the metabolic degradation of FTY720-P.[13] Minimizing processing time and enzymatic activity is crucial for accurate quantification. |
| Analytical Sensitivity | Confirm that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient for the expected brain concentrations. | Brain trough levels can range from 40 to 540 ng/g in rat models, requiring a highly sensitive detection method.[5] |
Issue 2: Inconsistent or contradictory results in BBB permeability assays after FTY720-P administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose-Dependent Effects | Perform a dose-response curve. Test concentrations ranging from low (0.01–1 µM) to high (10–100 µM). | The effect of FTY720 on endothelial barrier function is highly dose-dependent. Lower doses may be protective, while higher concentrations have been shown to induce barrier breakdown and apoptosis.[14] |
| Influence of Inflammation | Standardize or test the effect of inflammatory mediators (e.g., TNFα, IFNγ) in your in vitro model. | The effect of FTY720-P on BBB stability can differ between normal and inflammatory conditions. Some studies show no protective effect under inflammatory stimulation.[15][16] |
| Model System Differences | Compare results from your in vitro model with in vivo data. | In vitro models may not fully recapitulate the complexity of the in vivo neurovascular unit. Discrepancies between in vitro barrier protection and in vivo barrier disruption have been reported.[14] |
| Differential Receptor Activity | Characterize the S1P receptor subtypes (S1P1, S1P3, S1P5) expressed in your BBB model. | FTY720-P acts on multiple S1P receptors which can have different downstream effects on cell junctions and barrier integrity.[1][4] |
Quantitative Data Summary
Table 1: FTY720 and FTY720-P Concentrations in Biological Samples
| Parameter | Species/Model | Dose | Concentration | Source |
|---|---|---|---|---|
| Brain Trough Levels | Rat (EAE model) | 0.03 - 0.3 mg/kg | 40 - 540 ng/g | [5] |
| Whole Blood (Fingolimod) | Human (MS patients) | 0.5 mg daily | 0.61 - 6.21 µg/L | [17] |
| Whole Blood (Fingolimod-P) | Human (MS patients) | 0.5 mg daily | 0.48 - 4.28 µg/L |[17] |
Table 2: Reported Effects of Fingolimod (0.5 mg) on Brain Volume Loss (BVL) in Clinical Trials
| Study | Comparator | Duration | Reduction in Rate of BVL | Source |
|---|---|---|---|---|
| FREEDOMS | Placebo | 24 months | 35% | [18][19] |
| FREEDOMS II | Placebo | 24 months | 33% | [19] |
| TRANSFORMS | IFNβ-1a IM | 12 months | 32% |[18][19] |
Experimental Protocols & Visualizations
Protocol 1: Quantification of FTY720/FTY720-P in Brain Tissue
This protocol provides a general workflow for measuring drug concentration in brain tissue, a critical step in assessing BBB penetration.
Objective: To accurately measure the concentration of FTY720 and its active phosphate metabolite in brain tissue homogenates.
Methodology: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[17]
Workflow:
-
Tissue Collection: Anesthetize the animal and perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Dissection & Storage: Immediately dissect the brain region of interest (e.g., cortex, hippocampus), weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization: Homogenize the weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline with phosphatase inhibitors) on ice.
-
Protein Precipitation/Extraction: Add a protein precipitating agent (e.g., ice-cold acetonitrile) containing an appropriate internal standard to the homogenate. Vortex vigorously and centrifuge at high speed to pellet proteins.
-
Sample Preparation: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis: Inject the prepared sample into the UHPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution method. Set the mass spectrometer to monitor specific parent-daughter ion transitions for FTY720, FTY720-P, and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of FTY720 and FTY720-P. Calculate the concentration in the tissue sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Express the final concentration as ng/g of tissue.
Protocol 2: Assessing BBB Permeability using Nanoparticle Delivery
This protocol outlines a general approach for evaluating whether a nanoparticle formulation enhances drug delivery across the BBB in vivo.
Objective: To determine if a novel nanoparticle (NP) formulation increases the brain accumulation of a cargo (e.g., a fluorescent dye or FTY720) compared to the free cargo.
Methodology: In vivo administration followed by ex vivo tissue analysis.
Workflow:
-
NP Formulation: Prepare drug-loaded nanoparticles (e.g., FTY720-NPs) and corresponding empty NPs. Characterize them for size, charge, and drug loading efficiency.
-
Animal Administration: Administer FTY720-NPs, free FTY720 (at an equivalent dose), and empty NPs (as a control) to different groups of animals via systemic injection (e.g., intravenous).
-
Time Point Selection: Choose a relevant time point post-injection (e.g., 2, 6, 24 hours) for tissue collection based on the expected pharmacokinetics of the NPs.
-
Tissue Collection: At the selected time point, collect blood and brain tissue (after perfusion) as described in Protocol 1.
-
Quantification:
-
For FTY720 cargo: Analyze brain and plasma concentrations using UHPLC-MS/MS (Protocol 1).
-
For fluorescent cargo: Homogenize the brain tissue and measure fluorescence using a plate reader. Image tissue sections using fluorescence microscopy to visualize distribution.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio. A significantly higher ratio for the NP group compared to the free drug group indicates enhanced BBB penetration.
FTY720 Mechanism of Action in the CNS
The following diagram illustrates the pathway of FTY720 entering the CNS and its subsequent action on neural cells.
References
- 1. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system-directed effects of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multiple sclerosis drug fingolimod (FTY720) stimulates neuronal gene expression, axonal growth and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 9. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Whole blood concentrations of fingolimod and its pharmacologically active metabolite fingolimod phosphate obtained during routine health care of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Fingolimod on Brain Volume Loss in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing FTY720 (S)-Phosphate-Induced S1P1 Receptor Downregulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FTY720 (S)-Phosphate and the S1P1 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at minimizing this compound-induced S1P1 receptor downregulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced S1P1 receptor downregulation?
A1: this compound (FTY720-P), the active metabolite of FTY720 (Fingolimod), acts as a potent agonist at the S1P1 receptor.[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which promotes receptor recycling to the cell surface, FTY720-P induces persistent internalization and subsequent degradation of the S1P1 receptor.[2][3][4] This process is primarily mediated by the recruitment of β-arrestin, which, upon receptor phosphorylation by G protein-coupled receptor kinase 2 (GRK2), targets the receptor for ubiquitination and proteasomal degradation.[5][6][7] The slow dissociation rate of FTY720-P from the S1P1 receptor also contributes to its prolonged internalization and reduced recycling.[3][8]
Q2: How does FTY720-P's effect on S1P1 receptor trafficking differ from the natural ligand, S1P?
A2: The key difference lies in the fate of the internalized receptor. With S1P, the S1P1 receptor is internalized but then efficiently recycled back to the plasma membrane.[3][4] In contrast, FTY720-P, often referred to as a "functional antagonist," traps the receptor in intracellular compartments, leading to its ubiquitination and degradation in proteasomes and lysosomes.[2][4][5] This ultimately results in a sustained loss of S1P1 receptors from the cell surface.[3]
Q3: What is "biased agonism" and how can it be leveraged to minimize S1P1 receptor downregulation?
A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of the S1P1 receptor, agonists can be biased towards G-protein signaling (which mediates the desired therapeutic effects like lymphocyte sequestration) or towards β-arrestin recruitment (which is primarily responsible for receptor internalization and downregulation).[3][9] By developing or utilizing S1P1 receptor agonists that are biased towards G-protein signaling and have reduced β-arrestin recruitment, it is possible to achieve the desired physiological response with minimized receptor downregulation.[10] FTY720 (S)-phosphonate (Tys) is an example of a G-protein biased agonist that preserves S1P1 receptor expression compared to FTY720-P.[10]
Q4: Are there any chemical modifications to FTY720-P that can reduce S1P1 receptor downregulation?
A4: Yes, medicinal chemistry efforts have focused on creating analogs of FTY720-P that exhibit biased agonism. For instance, FTY720 (S)-phosphonate (Tys) has been shown to be a G-protein biased agonist that does not induce β-arrestin recruitment, S1P1 ubiquitination, or proteasomal degradation, thereby preserving S1P1 expression both in vitro and in vivo.[10] Other research has explored various phosphate mimics, such as amino phosphonates and amino carboxylates, as potent S1P1 binders, with some showing reversible effects on lymphocyte counts, suggesting potentially different receptor trafficking profiles.[11]
Troubleshooting Guides
Issue 1: Significant loss of S1P1 receptor surface expression observed after FTY720-P treatment in my cell-based assay.
-
Possible Cause 1: High concentration of FTY720-P. The extent of S1P1 receptor internalization is highly dependent on the concentration of FTY720-P.[12]
-
Troubleshooting Tip: Perform a dose-response experiment to determine the minimal effective concentration of FTY720-P required for your specific assay. This can help to achieve the desired biological effect while minimizing receptor downregulation.
-
-
Possible Cause 2: Prolonged incubation time. Continuous exposure to FTY720-P leads to sustained receptor internalization and degradation.[3][12]
-
Troubleshooting Tip: If experimentally feasible, consider pulse-chase experiments where cells are exposed to FTY720-P for a shorter duration, followed by a washout period. This may allow for some degree of receptor recovery, although FTY720-P's slow off-rate may still pose a challenge.[3]
-
-
Possible Cause 3: The inherent properties of FTY720-P. FTY720-P is known to be a potent inducer of S1P1 downregulation.[1][5]
-
Troubleshooting Tip: Consider using a biased agonist that favors G-protein signaling over β-arrestin recruitment. For example, FTY720 (S)-phosphonate (Tys) has been shown to preserve S1P1 expression.[10] Alternatively, explore other S1P1 modulators that have been designed to have a reduced impact on receptor downregulation.
-
Issue 2: Difficulty in quantifying the extent of S1P1 receptor downregulation.
-
Possible Cause 1: Inappropriate assay selection. Different methods for quantifying receptor expression have varying levels of sensitivity and complexity.
-
Possible Cause 2: Poor antibody performance in flow cytometry. The quality of the antibody is critical for accurate detection of surface S1P1.
-
Troubleshooting Tip: Ensure your primary antibody is validated for flow cytometry and specifically recognizes the extracellular domain of the S1P1 receptor. Run appropriate controls, including isotype controls and unstained cells, to set your gates correctly.
-
-
Possible Cause 3: Low S1P1 expression in the chosen cell line. The endogenous expression of S1P1 can be low in some cell lines, making changes difficult to detect.
-
Troubleshooting Tip: Consider using a cell line that overexpresses a tagged version of the S1P1 receptor, such as S1P1-eGFP.[16] This can provide a stronger signal for quantification.
-
Data Presentation
Table 1: Comparison of Ligand Effects on S1P1 Receptor Signaling and Trafficking
| Ligand | G-protein Signaling (GTPγS binding) | β-arrestin Recruitment | S1P1 Receptor Fate | Reference |
| S1P | Agonist | Agonist | Internalization and Recycling | [3],[4] |
| FTY720-P | Agonist | Strong Agonist (132% of S1P) | Internalization and Degradation | [3],[8] |
| FTY720 (S)-phosphonate (Tys) | Agonist | No significant recruitment | Preserved Surface Expression | [10] |
Table 2: Potency of S1P1 Receptor Modulators in Functional Assays
| Compound | β-arrestin Recruitment EC50 (nM) | Gαi-activation EC50 (nM) | In Vivo Lymphocyte Reduction | Reference |
| Ponesimod | 1.5 | 1.1 | Yes | [18] |
| D3-2 | 0.9 | 167 | No | [18] |
Experimental Protocols
Protocol 1: Quantification of S1P1 Receptor Surface Expression by Flow Cytometry
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Ligand Treatment: Resuspend cells in assay buffer and treat with desired concentrations of FTY720-P or control compounds for the specified duration at 37°C.
-
Antibody Staining: Wash cells with cold PBS containing 1% BSA. Incubate cells with a primary antibody specific for an extracellular epitope of S1P1 for 30-60 minutes on ice.
-
Secondary Antibody Staining: Wash cells to remove unbound primary antibody. If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash cells and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the S1P1 signal. Normalize the MFI of treated samples to the vehicle control to determine the percentage of receptor downregulation.
Protocol 2: S1P1 Receptor Internalization Assay using High-Content Imaging
-
Cell Seeding: Seed U2OS cells stably expressing S1P1-EGFP in a 96-well imaging plate 18-24 hours prior to the assay.[16]
-
Assay Preparation: Wash cells with pre-warmed assay buffer and incubate for 2 hours at 37°C.[16]
-
Compound Addition: Add test compounds (e.g., FTY720-P) and controls to the wells.
-
Incubation: Incubate the plate for the desired time (e.g., 1 hour) at 37°C.[16]
-
Imaging: Acquire images using a high-content imaging system. The S1P1-EGFP will translocate from the plasma membrane to intracellular vesicles upon agonist stimulation.
-
Image Analysis: Use image analysis software to quantify the internalization of S1P1-EGFP by measuring the fluorescence intensity within defined intracellular compartments versus the cell membrane.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S1P receptor mediated activity of FTY720 phosphate mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing FTY720 (S)-Phosphate instability in aqueous solutions
Welcome to the technical support center for FTY720 (S)-Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. Is this expected?
A1: Yes, this is a known issue. This compound is unstable in aqueous solutions, and it is highly recommended to prepare solutions fresh before each experiment to ensure accurate and reproducible results.[1] The parent compound, FTY720, is also known to be unstable in aqueous buffers, with recommendations against storing aqueous solutions for more than one day.[2]
Q2: What are the primary causes of this compound degradation in aqueous solutions?
A2: While specific degradation pathways for the phosphate form are not extensively documented in publicly available literature, degradation is likely influenced by factors such as pH, temperature, and light. The parent compound, fingolimod, has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4] It is plausible that the phosphate ester in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Q3: How should I prepare and store my this compound solutions to minimize degradation?
A3: For optimal stability, it is best to prepare this compound solutions immediately before use. If a stock solution must be prepared, dissolve the compound in an appropriate organic solvent like DMSO before diluting it to the final concentration in your aqueous experimental buffer. For short-term storage of stock solutions in organic solvents, it is advisable to store them at -20°C or -80°C and protect them from light. One study on fingolimod and its phosphate in plasma suggests stability for up to 2 months at -20°C for stock and working solutions.[5]
Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, formulation strategies can enhance stability. For the parent compound FTY720, liposomal formulations have been shown to improve aqueous stability and prolong circulation time in vivo.[2] This approach could potentially be applied to this compound as well. Additionally, optimizing the pH of the buffer and protecting the solution from light may help to slow down degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of prepared this compound solution. | Degradation of the compound in solution over time. | Always prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored, even for a short period, at room temperature. |
| Loss of biological activity in a time-course experiment. | Instability of this compound in the experimental medium (e.g., cell culture media) over the duration of the experiment. | Consider the stability of the compound in your specific experimental setup. For long-term experiments, it may be necessary to replenish the this compound at regular intervals. |
| Precipitate formation upon dilution of an organic stock solution into an aqueous buffer. | Poor solubility of this compound in the final aqueous buffer. The parent compound, fingolimod, is sparingly soluble in aqueous buffers.[2] | Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. It may be necessary to adjust the pH of the buffer or use a co-solvent. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Utilize a validated stability-indicating analytical method to separate the parent compound from any potential degradants. Forced degradation studies on the parent compound, fingolimod, have identified several degradation products under various stress conditions.[6] |
Quantitative Data Summary
The following tables summarize stability data for FTY720 (Fingolimod) and FTY720-Phosphate. It is important to note that most of the detailed forced degradation data available is for the parent compound, Fingolimod.
Table 1: Forced Degradation of Fingolimod
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~37% |
| Base Hydrolysis | 1 N NaOH | 1 hour | Room Temp | Sensitive |
| Base Hydrolysis | 1 N NaOH | 30 min / 1 hour | 40°C to 80°C | Significant |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | - |
| Oxidation | 3% H₂O₂ | 1 hour | 80°C | - |
| Thermal Degradation | Dry Heat | 24 hours | 70°C | - |
| Photodegradation (UV) | UV Light | 5 days | Room Temp | ~50% |
| Photodegradation (Vis) | Visible Light | 5 days | Room Temp | ~36% |
Data extrapolated from forced degradation studies on Fingolimod.[3][4]
Table 2: Stability of Fingolimod and Fingolimod-Phosphate in Human Plasma [5]
| Condition | Analyte | Concentration | Duration | Temperature | Stability Outcome |
| Bench-top | Fingolimod & Fingolimod-P | 4.0 & 100 ng/mL | 4 hours | Room Temp | Stable |
| Freeze-thaw Cycles | Fingolimod & Fingolimod-P | 4.0 & 100 ng/mL | 2 cycles | -20°C to RT | Stable |
| Autosampler | Fingolimod & Fingolimod-P | 4.0 & 100 ng/mL | 48 hours | 6°C | Stable |
| Long-term Storage | Fingolimod & Fingolimod-P | 4.0 & 100 ng/mL | 1, 3, 6, 12 months | -20°C & -80°C | Stable |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol is a hypothetical adaptation based on published methods for the analysis of Fingolimod and is intended as a starting point for method development.[4][7]
1. Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.
2. Materials:
- This compound reference standard
- HPLC grade acetonitrile
- Potassium dihydrogen phosphate (KH₂PO₄)
- Orthophosphoric acid
- HPLC grade water
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 35:65 (v/v) ratio of acetonitrile to buffer.[3]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Column Temperature: 30°C
- Injection Volume: 20 µL
4. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Forced Degradation Study:
- Acid Hydrolysis: Treat a solution of this compound with 1 N HCl at an elevated temperature (e.g., 80°C) for a defined period. Neutralize the solution before injection.
- Base Hydrolysis: Treat a solution of this compound with 1 N NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before injection.
- Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature or an elevated temperature for a defined period.
- Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 70°C).
- Photodegradation: Expose a solution of this compound to UV and visible light.
6. Analysis:
- Inject the prepared standard solutions and stressed samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
7. Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Bioactivation pathway of FTY720 to this compound.
Caption: Relationship between instability factors and loss of activity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Validation & Comparative
FTY720 (S)-Phosphate vs. Fingolimod (FTY720) in MS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of FTY720 (S)-Phosphate and its parent drug, Fingolimod (FTY720), focusing on their performance and mechanism in preclinical models of Multiple Sclerosis (MS). The content is supported by experimental data to inform research and development decisions.
Introduction: From Pro-drug to Active Moiety
Fingolimod (FTY720), commercially known as Gilenya, is a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing forms of multiple sclerosis.[1][2] It functions as a pro-drug; upon absorption, it is phosphorylated by sphingosine kinase 2 (SphK2) to its biologically active form, FTY720-phosphate.[1][3] This active metabolite then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[1] This action prevents the egress of lymphocytes, including autoaggressive T cells, from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating inflammatory damage.[4][5]
This compound is the active phosphorylated metabolite of Fingolimod. Administering this compound directly bypasses the need for in vivo enzymatic conversion, presenting a different pharmacological profile that warrants a direct comparison.
Mechanism of Action: The Critical Phosphorylation Step
The primary distinction between the two compounds lies in their activation pathway. Fingolimod requires a metabolic step to become active, whereas this compound is administered in its active form.
Figure 1. Activation and downstream mechanism of Fingolimod vs. This compound.
Comparative Efficacy in EAE Models
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS. Data from EAE studies demonstrate the efficacy of both compounds in mitigating disease pathology.
Table 1: Amelioration of Clinical Score in EAE Models
| Compound | Treatment Protocol | Mean Peak Clinical Score (vs. Vehicle) | Key Outcome | Reference |
| Fingolimod (FTY720) | Prophylactic (0.3 mg/kg, oral) | Significantly reduced (Peak score ~0.25 vs. ~2.7 in vehicle) | Almost completely prevented the development of clinical symptoms. | [1] |
| Fingolimod (FTY720) | Therapeutic (0.3 mg/kg, oral, after onset) | Significantly reduced disease progression and severity. | Reversed established neurological deficits. | [1] |
| This compound | Prophylactic | Not Quantified | Almost completely prevented the development of EAE. | [5] |
| This compound | Therapeutic (after onset) | Not Quantified | Markedly inhibited the relapse of EAE. | [5] |
Table 2: Effect on Lymphocyte Infiltration and Counts
| Compound | Effect on Peripheral Blood Lymphocytes | Effect on CNS T-Cell Infiltration | Reference |
| Fingolimod (FTY720) | 70% reduction in blood lymphocytes 6h after 0.3 mg/kg oral dose. | Significantly decreased the number of CD3+ and CD4+ T cells in the spinal cord. | [1][3][5] |
| This compound | Not Quantified | Decreased infiltration of CD4+ T cells into the spinal cord. | [5] |
While direct quantitative comparisons are limited in publicly available literature, existing studies confirm that both Fingolimod and its active phosphate metabolite are highly effective in EAE models.[5] The direct administration of this compound bypasses reliance on metabolic enzyme activity, suggesting a potentially more rapid and consistent onset of action.
Key Experimental Protocols
Protocol 1: MOG-Induced EAE in C57BL/6 Mice
Objective: To induce a model of chronic MS in mice for therapeutic testing.
Methodology:
-
Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Administer a 100 µL subcutaneous injection at two sites on the upper back of female C57BL/6 mice.
-
Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2 post-immunization to facilitate blood-brain barrier permeabilization.
-
Treatment Initiation: For prophylactic studies, begin oral gavage of the test compound (e.g., Fingolimod at 0.3 mg/kg) or vehicle daily from day 7 post-immunization.[1] For therapeutic studies, initiate treatment upon the onset of clinical signs (e.g., score of 1).
-
Clinical Scoring: Monitor mice daily for weight loss and clinical signs of disease using a standardized 0-5 scale:
-
0: No signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
Figure 2. General experimental workflow for prophylactic and therapeutic EAE studies.
Protocol 2: Immunohistochemical Analysis of CNS Infiltration
Objective: To quantify T-cell infiltration into the spinal cord.
Methodology:
-
Tissue Harvest: At the study endpoint, perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in a sucrose solution. Embed the tissue in OCT compound and freeze.
-
Sectioning: Cut transverse sections of the spinal cord (e.g., 20 µm thickness) using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking buffer (e.g., serum).
-
Incubate sections with a primary antibody against a T-cell marker (e.g., anti-CD3 or anti-CD4).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Apply a nuclear counterstain like DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of positive cells per area (e.g., in the white matter tracts) using image analysis software.
Conclusion and Future Directions
Both Fingolimod and its active metabolite, this compound, demonstrate robust efficacy in preclinical EAE models by preventing pathogenic lymphocyte infiltration into the CNS.[5] The primary advantage of this compound is its ability to act directly, eliminating the need for in vivo phosphorylation and potentially offering a more direct and reliable pharmacological action. This makes it an attractive candidate for developing next-generation S1P modulators. Future studies should focus on direct, quantitative head-to-head comparisons to fully delineate differences in potency, onset of action, and potential effects on CNS-resident cells.
References
- 1. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Endothelial Gatekeepers: A Comparative Analysis of FTY720 (S)-Phosphate and S1P in Barrier Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced control of endothelial barrier function is paramount. This guide provides a detailed comparison of two key modulators, Sphingosine-1-Phosphate (S1P) and its synthetic analog, FTY720 (S)-Phosphate (Fingolimod-Phosphate), on endothelial integrity. We present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding.
The vascular endothelium forms a critical, dynamic barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. Dysfunction of this barrier is a hallmark of numerous pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome (ARDS). Both the endogenous lipid mediator S1P and the synthetic drug FTY720-P are potent regulators of this barrier, primarily through their interaction with sphingosine-1-phosphate receptors (S1PRs) on endothelial cells. While both can enhance endothelial barrier function, their mechanisms and long-term effects exhibit crucial differences.
Quantitative Comparison of Endothelial Barrier Enhancement
Experimental data consistently demonstrates the potent effects of both S1P and FTY720-P on enhancing the endothelial barrier, as measured by transendothelial electrical resistance (TEER) and permeability to macromolecules. However, the dynamics and sustainability of these effects differ.
| Compound | Concentration | Assay | Cell Type | Key Findings | Reference |
| S1P | 1 µM | TEER | Human Pulmonary Artery Endothelial Cells (HPAEC) | Rapid and sustained increase in TEER, indicating barrier enhancement. | [1] |
| FTY720-P | 1 µM | TEER | Human Pulmonary Artery Endothelial Cells (HPAEC) | Potent increase in TEER. | [1] |
| FTY720-P | 1 µM | TEER | hCMEC/D3 (human cerebral microvascular endothelial cells) | Enhanced TEER to 1.32 ohm.cm² ± 0.02 compared to vehicle control (1.10 ohm.cm² ± 0.03). | [2] |
| S1P | >5 µM | Permeability | In vitro lung endothelial cells | Higher concentrations can increase permeability. | |
| FTY720 | Higher concentrations / Prolonged exposure | Permeability | In vitro lung endothelial cells | Can lead to barrier disruption and increased permeability. | [3] |
| FTY720-P | 1 µM | FITC-Dextran Permeability | hCMEC/D3 | Reduced permeability by 63.2% ± 4.6. | [2] |
Divergent Signaling Pathways: A Tale of Two Agonists
While both S1P and FTY720-P act as agonists at S1P receptors, particularly S1P1, their downstream signaling cascades and receptor fates diverge, leading to distinct temporal effects on the endothelial barrier.
S1P, the natural ligand, promotes endothelial barrier integrity by activating S1P1, which couples to the Gαi protein.[4] This initiates a signaling cascade involving the activation of Rac1, a small GTPase that promotes the formation of cortical actin and stabilizes adherens junctions, thereby enhancing the barrier.[5][6] Concurrently, S1P signaling can also involve the activation of RhoA at the cell periphery, which contributes to the initial stages of barrier enhancement.[7][8]
FTY720-P, on the other hand, acts as a "super agonist" at the S1P1 receptor.[9] It also rapidly induces Gαi-coupled signaling and Rac1 activation, leading to a potent, initial enhancement of the endothelial barrier, similar to S1P.[3] However, a key difference lies in the long-term consequence of receptor activation. Prolonged stimulation with FTY720-P leads to the ubiquitination and subsequent proteasomal degradation of the S1P1 receptor.[1][3] This functional antagonism ultimately results in a loss of responsiveness to S1P and can lead to increased permeability with prolonged exposure.[3][10] In contrast, the S1P-bound receptor is more readily recycled back to the cell surface, allowing for sustained signaling.[11]
Figure 1: Simplified S1P signaling pathway for endothelial barrier enhancement.
Figure 2: FTY720-P signaling pathway showing initial enhancement and potential long-term disruption.
Experimental Protocols
Accurate assessment of endothelial barrier function is crucial for comparative studies. The following are standard protocols for Transendothelial Electrical Resistance (TEER) and permeability assays.
Transendothelial Electrical Resistance (TEER) Assay
TEER is a non-invasive method that measures the electrical resistance across an endothelial monolayer, providing a quantitative measure of barrier integrity.[12]
Methodology:
-
Cell Culture: Endothelial cells are seeded onto microporous inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.[13]
-
Equilibration: Before measurement, the cell culture medium is replaced with fresh, pre-warmed medium, and the cells are allowed to equilibrate in a 37°C incubator.[14]
-
Measurement: A voltohmmeter with "chopstick" electrodes (e.g., EVOM2™) is used.[12][15] One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber.[12]
-
Data Acquisition: The electrical resistance is measured in ohms (Ω).[12]
-
Calculation: To obtain the TEER value (in Ω·cm²), the resistance of a blank insert (without cells) is subtracted from the measured resistance, and the result is multiplied by the surface area of the insert.[15][16]
References
- 1. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential mechanisms of efficacy and adverse effects in the use of fingolimod (FTY720) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial paracellular permeability assay [protocols.io]
- 14. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.umich.edu [medicine.umich.edu]
- 16. cellqart.com [cellqart.com]
A Comparative Guide to FTY720 (S)-Phosphate and Other S1P Receptor Modulators
Sphingosine 1-phosphate (S1P) receptor modulators are a class of drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS). By targeting S1P receptors, these molecules regulate crucial physiological processes, most notably lymphocyte trafficking. FTY720 (Fingolimod), the first-in-class oral S1P receptor modulator, is a prodrug that is phosphorylated in vivo to its active form, FTY720 (S)-Phosphate.[1][2] This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes.[2]
The therapeutic success of FTY720 has spurred the development of a new generation of S1P receptor modulators with more selective receptor profiles, aiming to enhance safety and efficacy.[2] This guide provides an objective comparison of this compound with other prominent S1P receptor modulators such as Siponimod, Ozanimod, and Ponesimod, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: Functional Antagonism
The primary mechanism of action for S1P receptor modulators in treating MS involves their effect on lymphocyte trafficking.[3] S1P receptors, particularly S1P receptor subtype 1 (S1PR1), are essential for the egress of lymphocytes from secondary lymphoid organs into the circulatory system.[3][4] this compound and other modulators act as functional antagonists. Upon binding to S1PR1 on lymphocytes, they induce the internalization and degradation of the receptor.[3][5] This renders the lymphocytes unresponsive to the natural S1P gradient, trapping them within the lymph nodes and preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to inflammation and demyelination.[2][3]
While all modulators share this fundamental mechanism via S1PR1, they differ significantly in their selectivity for other S1P receptor subtypes, which are expressed on various cells throughout the body, including the CNS and cardiovascular system.[3][6] These differences in selectivity are a key factor in their varying pharmacological and safety profiles.
Comparative Performance Data
The key differences between this compound and newer S1P receptor modulators lie in their receptor selectivity, potency, and pharmacokinetic profiles. These differences influence their clinical application, side-effect profiles, and washout periods.
Receptor Selectivity and Potency
This compound is a non-selective modulator, binding with high affinity to S1PR1, S1PR3, S1PR4, and S1PR5.[2][3] In contrast, newer agents like Ozanimod and Siponimod are more selective, primarily targeting S1PR1 and S1PR5, while Ponesimod shows high selectivity for S1PR1.[3][7] This increased selectivity is intended to minimize off-target effects, such as the bradycardia associated with S1PR3 agonism.[8]
| Modulator | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| FTY720-(S)-P | Agonist (EC50 <1 nM)[3] | No Affinity (>10,000 nM)[3][8] | Agonist (EC50 <1 nM)[3] | Agonist (EC50 <1 nM)[3] | Agonist (EC50 <1 nM)[3] |
| Siponimod | Agonist (EC50 <1 nM)[3] | No Affinity (>10,000 nM)[3] | Low Affinity (>1,000 nM)[3] | Low Affinity (750 nM)[3] | Agonist (EC50 <1 nM)[3] |
| Ozanimod | Agonist[7] | No Activity[9] | No Activity[9] | No Activity[9] | Agonist[7] |
| Ponesimod | High-affinity Agonist[3][10] | - | - | - | - |
| EC50 values represent the concentration for half-maximal response. Data compiled from multiple sources.[3][7][8][9][10] |
Pharmacokinetic and Pharmacodynamic Comparison
The pharmacokinetic profiles of S1P modulators, particularly their half-lives, directly impact the time required for lymphocyte counts to return to baseline after treatment discontinuation. FTY720 has a significantly longer half-life compared to the newer, more selective modulators.[2]
| Parameter | Fingolimod (FTY720) | Siponimod | Ozanimod | Ponesimod |
| Prodrug | Yes[3] | No[11] | Yes | No[10] |
| Half-life (T½) | ~7 days[2] | ~30 hours[2] | ~19-20 hours[2] | ~33 hours[2] |
| Lymphocyte Recovery | ~6 weeks[2] | 1-10 days[2] | 2-3 days[2] | ~7 days[2] |
| Data represents typical values and can vary between individuals.[2][3][10][11] |
S1P Receptor Signaling Overview
S1P receptors are G protein-coupled receptors (GPCRs) that, upon binding to the endogenous ligand S1P, couple to various intracellular G proteins to initiate downstream signaling cascades.[12] For example, S1PR1 couples exclusively to the Gi/o family, leading to the activation of pathways like PI3K-Akt and Ras-MAPK, which are involved in cell survival and proliferation.[12][13] Other receptor subtypes can couple to different G proteins, such as Gq and G12/13, mediating a diverse range of cellular responses.[12]
Experimental Protocols
The characterization and comparison of S1P receptor modulators rely on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity of unlabeled S1P modulators against [³H]-ozanimod at human S1P1 and S1P5 receptors.[14]
Materials:
-
Cell membranes from CHO cells stably expressing human S1P1 or S1P5.[14]
-
Radioligand: [³H]-ozanimod.[14]
-
Unlabeled competitors: FTY720-P, Siponimod, Ponesimod, S1P, etc.[14]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[14]
-
96-well plates and filtration apparatus.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
In a 96-well plate, add cell membranes (e.g., 5-10 µg protein/well), a fixed concentration of [³H]-ozanimod (near its Kd value), and varying concentrations of the competitor.
-
Define non-specific binding using a high concentration of unlabeled ligand (e.g., 10 µM ozanimod).[14]
-
Define total binding in wells containing only membranes and radioligand.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[15][16]
Objective: To quantify the ability of S1P modulators to activate G protein coupling to S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT.[17]
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Test agonists (FTY720-P, etc.).
-
SPA (Scintillation Proximity Assay) beads or filtration apparatus.[15]
Procedure:
-
Prepare serial dilutions of the agonist compounds.
-
In a 96-well plate, combine cell membranes, a fixed concentration of GDP (e.g., 10 µM), and the agonist at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.[15]
-
Terminate the assay. If using filtration, rapidly filter the contents and wash. If using SPA beads, add the beads and allow them to settle.[15]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as radioactivity versus agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to the activated GPCR, a key step in receptor desensitization and internalization.
Objective: To assess the ability of S1P modulators to induce β-arrestin recruitment to S1P receptors.
Methodology: This assay typically uses engineered cells co-expressing the S1P receptor and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein. Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the reporter components into proximity and generating a measurable signal (e.g., luminescence or fluorescence resonance energy transfer - FRET).
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add serial dilutions of the test compounds (e.g., FTY720-P, S1P).[1]
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add substrate for the reporter enzyme, if applicable.
-
Read the signal (luminescence or fluorescence) on a plate reader.[14]
-
Analyze the dose-response data to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Studies have shown that FTY720-P stimulates a higher maximal level of β-arrestin recruitment at S1PR1 compared to the endogenous ligand S1P, which may contribute to its ability to cause prolonged receptor internalization.[1]
In Vivo Lymphocyte Depletion Assay
This assay evaluates the pharmacodynamic effect of S1P modulators by measuring the reduction of circulating lymphocytes in an animal model.
Objective: To determine the extent and duration of peripheral lymphopenia induced by an S1P modulator.
Methodology:
-
Animal Model: Typically C57BL/6 mice or Wistar rats.[8]
-
Drug Administration: Administer the S1P modulator (e.g., FTY720 at 1 mg/kg/day) to a cohort of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).[8] A control group receives a vehicle.
-
Blood Sampling: Collect peripheral blood samples from the animals at various time points (e.g., baseline, 2h, 6h, 24h, and daily for several days or weeks).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Flow Cytometry (Optional): For more detailed analysis, specific lymphocyte subsets (e.g., T cells, B cells) can be quantified using flow cytometry with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19).
-
Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group at each time point. This allows for the assessment of the nadir (lowest point) of lymphocyte count and the time to recovery after drug cessation.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. Differential Effects of Long Term FTY720 Treatment on Endothelial versus Smooth Muscle Cell Signaling to S1P in Rat Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating FTY720 (S)-Phosphate Target Engagement: A Comparative Guide to Knockdown and Alternative Studies
For Researchers, Scientists, and Drug Development Professionals
FTY720 (Fingolimod), a first-in-class immunomodulatory drug, has revolutionized the treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy relies on its in vivo phosphorylation to FTY720 (S)-Phosphate, which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[1][2][3] Validating the engagement of this compound with its primary target, the S1P1 receptor, is crucial for understanding its mechanism of action and for the development of next-generation S1P receptor modulators.
This guide provides a comparative overview of experimental approaches to validate this compound target engagement, with a focus on knockdown studies and alternative methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their studies.
Mechanism of Action: S1P Receptor Modulation
FTY720 is a structural analog of the endogenous sphingolipid, sphingosine.[3] Upon administration, it is phosphorylated by sphingosine kinase 2 to its active form, this compound.[3][4] This phosphorylated form acts as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][3]
The primary therapeutic effects of FTY720 are mediated through its interaction with the S1P1 receptor on lymphocytes.[1][3][5] this compound initially activates the S1P1 receptor, but this is followed by the receptor's internalization and subsequent degradation.[1][3][5] This leads to a state of "functional antagonism," rendering lymphocytes unresponsive to the endogenous S1P gradient required for their egress from secondary lymphoid organs.[5][6] The resulting sequestration of lymphocytes in lymph nodes prevents their infiltration into the central nervous system, thereby reducing inflammation and neuronal damage in multiple sclerosis.[1][3][7]
Figure 1: this compound Mechanism of Action.
Comparative Analysis of Target Validation Methods
While traditional knockdown studies using siRNA or shRNA to deplete the target protein are a staple in target validation, the validation of this compound engagement has heavily relied on a combination of biochemical and cell-based functional assays. Below is a comparison of these methodologies.
| Methodology | Principle | Key Readouts | Advantages | Limitations |
| S1P1 Receptor Knockdown (siRNA/shRNA) | Silencing of the S1PR1 gene to abrogate the effects of this compound. | Loss of FTY720-P-induced cellular responses (e.g., cell migration, signaling). | Directly demonstrates target necessity; high specificity. | Potential for off-target effects; incomplete knockdown can lead to ambiguous results. |
| Receptor Internalization Assays | Visualization and quantification of the ligand-induced internalization of S1P1 receptors from the cell surface. | Decrease in cell surface S1P1 levels measured by flow cytometry or immunofluorescence. | Provides direct evidence of target engagement and functional consequence; can be quantified. | Does not directly measure binding affinity; can be influenced by cellular machinery. |
| Radioligand Binding Assays | Measures the direct interaction between a radiolabeled ligand (e.g., [3H]-FTY720-P) and the S1P1 receptor. | Dissociation constant (Kd) to determine binding affinity. | Quantitative measure of binding affinity; highly sensitive. | Requires synthesis of radiolabeled compounds; does not provide functional information. |
| GTPγS Binding Assays | Measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding. | EC50 value for G protein activation. | Functional assay that directly measures receptor activation; quantitative. | Indirect measure of ligand binding; can be influenced by downstream signaling components. |
| β-Arrestin Recruitment Assays | Measures the recruitment of β-arrestin to the S1P1 receptor, a key step in receptor desensitization and internalization. | EC50 value for β-arrestin recruitment. | Provides insight into the mechanism of receptor regulation; can differentiate between biased agonists. | Indirect measure of target engagement; requires specialized reporter systems. |
| Lymphocyte Egress Assays (In Vivo) | Measures the ability of FTY720 to prevent the egress of lymphocytes from lymph nodes in animal models. | Reduction in peripheral blood lymphocyte counts. | Direct measure of the physiological effect of target engagement; high in vivo relevance. | Complex, requires animal models; indirect measure of molecular target engagement. |
Experimental Protocols
S1P1 Receptor Knockdown using siRNA
-
Cell Culture: Human pulmonary artery endothelial cells (HPAECs) are cultured to 70-80% confluency.
-
Transfection: Cells are transfected with S1P1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Knockdown efficiency is assessed by Western blotting or qPCR for S1P1 expression.
-
Functional Assay: Transfected cells are treated with this compound, and a relevant downstream signaling event (e.g., phosphorylation of Akt or ERK) or cellular response (e.g., transendothelial electrical resistance) is measured. A diminished response in siRNA-treated cells compared to controls validates S1P1 as the target.
Receptor Internalization Assay via Flow Cytometry
-
Cell Culture: CHO cells stably expressing HA-tagged S1P1 are cultured to confluency.
-
Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 30, 60, 120 minutes).
-
Staining: Cells are stained with an anti-HA antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) to label cell surface S1P1 receptors.
-
Flow Cytometry: The mean fluorescence intensity of the cell population is measured using a flow cytometer.
-
Analysis: A decrease in mean fluorescence intensity in this compound-treated cells compared to control cells indicates receptor internalization.
Figure 2: Experimental Workflows for Target Validation.
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the interaction of this compound and its analogs with S1P receptors.
| Compound | Assay | Receptor | Value | Reference |
| This compound | GTPγS Binding | S1P1 | EC50 = 0.3 nM | [3] |
| This compound | GTPγS Binding | S1P3 | EC50 = 0.3-3.1 nM | [3] |
| This compound | GTPγS Binding | S1P4 | EC50 = 0.3-3.1 nM | [3] |
| This compound | GTPγS Binding | S1P5 | EC50 = 0.3-3.1 nM | [3] |
| [3H]-FTY720-P | Radioligand Binding | S1P1 | Kd = ~1 nM | [8] |
| (S)-FTY720 phosphonate (Tys) | β-Arrestin Recruitment | S1P1 | Significantly lower than S1P or FTY720-P | [9] |
| FTY720 | Lymphocyte Egress (in vivo) | - | Significant reduction in peripheral lymphocytes | [5][10] |
Comparison with Alternatives: The Case of (S)-FTY720-phosphonate (Tys)
A novel analog, (S)-FTY720-phosphonate (Tys), has been developed to have a more favorable profile for certain indications like acute lung injury.[11] Unlike this compound, Tys is a biased agonist at the S1P1 receptor.[11]
Studies have shown that while both compounds enhance endothelial barrier function through S1P1 ligation, Tys does so without causing significant β-arrestin recruitment, S1P1 ubiquitination, and subsequent receptor degradation.[11] This leads to the preservation of S1P1 expression on the cell surface, which may be beneficial in conditions where sustained S1P1 signaling is desired.[9][11]
This comparison highlights how different experimental approaches can elucidate subtle but important differences in the mechanism of action of related compounds, guiding the development of drugs with improved therapeutic profiles.
Conclusion
Validating the target engagement of this compound is a multi-faceted process that goes beyond traditional knockdown studies. A combination of receptor internalization assays, binding studies, functional assays, and in vivo models provides a comprehensive understanding of its interaction with S1P receptors. The choice of methodology should be guided by the specific research question, whether it is to confirm the primary target, determine binding affinity, or elucidate the functional consequences of receptor engagement. For drug development professionals, utilizing a suite of these assays is critical for characterizing novel S1P receptor modulators and differentiating their mechanisms of action.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FTY720 (S)-Phosphate and (R)-FTY720-Phosphate for Researchers
A Guide for Scientists and Drug Development Professionals
FTY720 (Fingolimod) is a widely recognized immunomodulatory drug, primarily used in the treatment of multiple sclerosis. Upon administration, FTY720, a prodrug, is phosphorylated by sphingosine kinases to its active form, FTY720-phosphate. This phosphorylation creates a chiral center, resulting in two enantiomers: FTY720 (S)-Phosphate and (R)-FTY720-Phosphate. This guide provides a detailed comparative analysis of these two enantiomers, focusing on their biochemical and pharmacological properties, supported by experimental data, to aid researchers in their drug development and scientific investigations.
Comparative Analysis of Enantiomer Activity
The biological activity of FTY720-phosphate is predominantly attributed to the (S)-enantiomer, which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. The (R)-enantiomer, in contrast, exhibits significantly lower affinity and functional activity.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the receptor binding affinities and functional potencies of the (S)- and (R)-enantiomers of FTY720-phosphate.
Table 1: S1P Receptor Binding Affinity (IC50, nM)
| Receptor Subtype | This compound | (R)-FTY720-Phosphate (Estimated) |
| S1P1 | 2.1[1] | 10.5 - 21.0 |
| S1P3 | 5.9[1] | 29.5 - 59.0 |
| S1P4 | 23[1] | 115 - 230 |
| S1P5 | 2.2[1] | 11.0 - 22.0 |
Note: The IC50 values for (R)-FTY720-Phosphate are estimated based on reports of 5-10 fold lower affinity compared to the (S)-enantiomer.[1]
Table 2: Functional Activity and Physiological Effects
| Parameter | This compound | (R)-FTY720-Phosphate |
| S1P Receptor Agonism | Potent agonist at S1P1, S1P3, S1P4, S1P5 | Significantly weaker or no agonistic activity |
| Lymphocyte Sequestration | Induces robust lymphopenia | Minimal to no effect on lymphocyte counts |
| Bradycardia Induction | Can cause a transient decrease in heart rate | No significant effect on heart rate |
Mechanism of Action: A Tale of Two Enantiomers
The primary mechanism of action of FTY720-phosphate involves its function as a "functional antagonist" of the S1P1 receptor. The (S)-enantiomer binds with high affinity to the S1P1 receptor on lymphocytes, initially acting as an agonist. This activation leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes within the lymph nodes and a corresponding reduction in circulating lymphocytes (lymphopenia).
The (R)-enantiomer, due to its much lower binding affinity, does not effectively engage the S1P receptors and therefore does not induce significant receptor internalization or lymphocyte sequestration. This stereospecificity is crucial for the pharmacological effect of FTY720.
Signaling Pathways and Experimental Workflows
To understand the differential effects of the FTY720-phosphate enantiomers, it is essential to visualize the key signaling pathways and experimental procedures used for their characterization.
Signaling Pathway of this compound at the S1P1 Receptor
Caption: this compound signaling cascade at the S1P1 receptor.
Experimental Workflow for Comparative Analysis
References
FTY720 (S)-Phosphate and TRPM7: An Objective Comparison of Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of FTY720 (S)-Phosphate and its parent compound, FTY720 (fingolimod), on the Transient Receptor Potential Melastatin 7 (TRPM7) channel. The data presented herein demonstrates that while FTY720 is a potent inhibitor of TRPM7, its phosphorylated form, this compound, does not exhibit off-target activity on this ion channel. This distinction is critical for researchers investigating the specific signaling pathways of FTY720 and for the development of more selective therapeutic agents.
Executive Summary
FTY720 (fingolimod) is a well-established immunomodulatory drug that requires phosphorylation in vivo to its active metabolite, this compound, to exert its primary therapeutic effects through sphingosine-1-phosphate (S1P) receptors.[1] However, the unphosphorylated FTY720 has been shown to have off-target effects, notably the potent inhibition of the TRPM7 ion channel.[1][2][3][4] In contrast, extensive experimental evidence confirms that This compound has no effect on TRPM7 channel activity .[2][3] This guide will delve into the supporting experimental data, outline the methodologies used, and provide a comparative analysis with other known TRPM7 inhibitors.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of FTY720, this compound, and other relevant compounds on the TRPM7 channel. The data clearly illustrates the lack of activity of this compound compared to its unphosphorylated precursor and other known TRPM7 inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| This compound | TRPM7 | No effect at 10 µM | [2] |
| FTY720 (Fingolimod) | TRPM7 | 0.72 | [2][4] |
| VPC01091.4 | TRPM7 | 0.665 | [2][5][6] |
| AAL-149 | TRPM7 | 1.081 | [2][5] |
| NS8593 | TRPM7 | 1.6 (in Mg²⁺-free conditions) | [1][3][7] |
| Waixenicin A | TRPM7 | 7 (in Mg²⁺-free conditions); reported as low as 0.016 in other conditions | [2][8][9][10][11] |
| Sphingosine | TRPM7 | 0.59 | [4] |
Signaling Pathway and Mechanism of Action
FTY720's interaction with TRPM7 is independent of the S1P receptor signaling pathway. The diagram below illustrates the distinct pathways of FTY720 and its phosphorylated form.
Experimental Protocols
The primary method used to determine the effect of these compounds on TRPM7 is whole-cell patch-clamp electrophysiology . A detailed protocol is outlined below.
Objective: To measure the effect of this compound and other compounds on TRPM7 channel currents.
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the TRPM7 channel are commonly used.
Electrophysiological Recordings:
-
Preparation: HEK293 cells expressing TRPM7 are cultured on glass coverslips.
-
Recording Setup: Whole-cell currents are recorded using an Axopatch 200B amplifier (or similar). Patch electrodes are fabricated from borosilicate glass with a resistance of 3-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution: Typically contains (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free Mg²⁺ is kept low to allow for robust TRPM7 currents.
-
External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
-
Data Acquisition:
-
Currents are elicited by a voltage ramp protocol, for example, from -100 mV to +100 mV over 400 ms from a holding potential of 0 mV.
-
Data is digitized at 5-10 kHz and filtered at 1-2 kHz.
-
Series resistance is compensated up to 90%.
-
-
Compound Application:
-
Once a stable whole-cell recording is established and TRPM7 currents are observed, the test compound (e.g., this compound) is applied to the bath solution at various concentrations.
-
The effect on the current amplitude is measured and compared to the baseline current before compound application.
-
A dose-response curve is generated to calculate the IC50 value if inhibition is observed.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Action of FTY720 (S)-Phosphate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunosuppressive performance of FTY720 (S)-Phosphate against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Mechanism of Action: S1P Receptor Modulation
FTY720 (fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1][2][3] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[4][5] Its primary immunosuppressive effect is mediated through its action on the S1P1 receptor on lymphocytes.[5][6]
Upon binding, FTY720-P induces the internalization and subsequent degradation of the S1P1 receptor.[7][8][9] This down-regulation of S1P1 renders lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from secondary lymphoid organs (SLOs) and the thymus.[5][10] The resulting sequestration of lymphocytes, particularly naïve and central memory T cells, within the SLOs leads to a profound but reversible reduction in peripheral blood lymphocyte counts, thereby preventing their infiltration into sites of inflammation or allografts.[7][10] Unlike calcineurin inhibitors, FTY720 does not impair the activation and effector functions of T and B cells.[6]
Comparative Efficacy in Preclinical Models
The immunosuppressive activity of this compound has been extensively validated in various animal models of autoimmune disease and transplantation. This section compares its performance with other established immunosuppressants.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Prophylactic and therapeutic administration of FTY720 has been shown to ameliorate disease severity.
Table 1: Comparison of FTY720 and Cyclosporine A in a Rat EAE Model
| Treatment Group | Mean Clinical Score (Day 16 post-immunization) | Onset of Disease (days) |
| Vehicle | 3.5 | 10-11 |
| FTY720 (0.3 mg/kg/day) | 0.5 | Delayed/Prevented |
| Cyclosporine A (25 mg/kg/day) | 0 | Prevented (relapse upon cessation) |
*Data extrapolated from graphical representations in cited literature.[6]
Graft-versus-Host Disease (GvHD)
GvHD is a major complication of allogeneic hematopoietic stem cell transplantation. FTY720 has demonstrated efficacy in reducing GvHD severity.
Table 2: Effect of FTY720 on GvHD Clinical Score in a Murine Model
| Treatment Group | Mean GvHD Clinical Score (Day 28 post-transplant) | Survival Rate (Day 29) |
| Vehicle (Control) | 4.2 | 50% |
| FTY720 (1 mg/kg/day) | 1.8 | 100% |
| FTY720 (3 mg/kg/day) | 1.1 | 100% |
*Data extrapolated from graphical representations in cited literature.[10][11]
Allograft Survival
FTY720 has been shown to prolong the survival of various allografts, often in combination with other immunosuppressants.
Table 3: Comparison of FTY720 in Combination with Tacrolimus for Skin Allograft Survival in Mice
| Treatment Group | Mean Allograft Survival (days) |
| Control (No treatment) | ~8 |
| Tacrolimus (1 mg/kg/day) | ~15 |
| FTY720 (0.3 mg/kg/day) | ~12 |
| FTY720 (0.3 mg/kg/day) + Tacrolimus (1 mg/kg/day) | >21 |
*Data synthesized from studies on combination therapy.[1] FTY720 demonstrates a synergistic effect with calcineurin inhibitors like tacrolimus and cyclosporine A.[2][10]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment in Mice
Objective: To induce an autoimmune response against the central nervous system, mimicking multiple sclerosis, and to evaluate the therapeutic efficacy of FTY720.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
FTY720
-
Vehicle (e.g., sterile water or 1% cyclodextrin in PBS)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.
-
Administer PTX (200-300 ng) intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of PTX (200-300 ng) i.p.
-
-
Treatment:
-
Prophylactic: Begin daily oral gavage or i.p. injection of FTY720 (typically 0.1 - 3 mg/kg) or vehicle on Day 0.
-
Therapeutic: Begin treatment upon the onset of clinical signs (e.g., tail limpness).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Graft-versus-Host Disease (GvHD) Induction and Treatment in Mice
Objective: To induce GvHD by transferring allogeneic immune cells into an immunocompromised host and to assess the effect of FTY720 on disease progression.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
FTY720
-
Vehicle
-
Irradiation source
Procedure:
-
Recipient Conditioning (Day -1):
-
Lethally or sub-lethally irradiate recipient mice to ablate their hematopoietic system.
-
-
Cell Transplantation (Day 0):
-
Isolate bone marrow cells and splenocytes from donor mice.
-
Inject a combination of bone marrow cells (e.g., 5 x 10^6) and splenocytes (e.g., 1-5 x 10^6) intravenously into the tail vein of recipient mice.[11]
-
-
Treatment:
-
Begin daily oral administration of FTY720 (typically 0.5 - 3 mg/kg) or vehicle from Day 0.[11]
-
-
Monitoring and Scoring:
-
Monitor mice daily for weight loss and other clinical signs of GvHD.
-
Score GvHD severity based on parameters such as weight loss, posture, activity, fur texture, and skin integrity.[11]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of FTY720-P at the S1P1 Receptor
Caption: FTY720-P binds to the S1P1 receptor, leading to its internalization and degradation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Skin allograft survival and analysis of renal parameters after FTY720 + tacrolimus treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive activity of FTY720, sphingosine 1-phosphate receptor agonist: I. Prevention of allograft rejection in rats and dogs by FTY720 and FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hookelabs.com [hookelabs.com]
- 10. Graft-versus-host disease can be separated from graft-versus-lymphoma effects by control of lymphocyte trafficking with FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
FTY720 (S)-Phosphate vs. (S)-FTY720-Phosphonate in Lung Injury: A Comparative Guide
In the landscape of therapeutic development for acute lung injury (ALI), modulation of the sphingosine-1-phosphate (S1P) signaling pathway has emerged as a promising strategy. FTY720 (Fingolimod), a structural analog of sphingosine, and its phosphorylated form have been investigated for their ability to enhance endothelial barrier function. This guide provides a detailed comparison of two key analogs, FTY720 (S)-Phosphate and (S)-FTY720-phosphonate, focusing on their differential effects and mechanisms in preclinical models of lung injury.
Executive Summary
(S)-FTY720-phosphonate demonstrates superior therapeutic potential over FTY720 (the precursor to this compound in vivo) in the context of acute lung injury.[1][2] While both compounds target the S1P receptor 1 (S1PR1) to enhance endothelial barrier function, (S)-FTY720-phosphonate achieves this without causing the significant S1PR1 degradation that is observed with FTY720.[1][2][3] This key mechanistic difference leads to more sustained receptor expression and a more robust and protective effect against lung leak and inflammation in animal models of ALI.[1][2]
Data Presentation
In Vitro Efficacy: Endothelial Barrier Function
The ability of these compounds to enhance the integrity of the pulmonary endothelial barrier is a critical measure of their therapeutic potential. This is often quantified by measuring transendothelial electrical resistance (TER), where an increase in TER signifies a stronger barrier.
| Compound | Concentration | Maximal TER Increase (% of Baseline) | Time to Maximal Effect | Reference |
| (S)-FTY720-phosphonate | 1 µM | Potent Increase | 5-10 minutes | [1] |
| FTY720 | 1 µM | Less potent than (S)-FTY720-phosphonate | Slower onset | [1] |
| S1P | 1 µM | Less potent than (S)-FTY720-phosphonate | Slower onset | [1] |
In Vivo Efficacy: Bleomycin-Induced Lung Injury Model
A common preclinical model for ALI involves inducing lung injury with bleomycin. The following data from a study in C57BL/6 mice demonstrates the superior in vivo efficacy of (S)-FTY720-phosphonate.[1]
| Treatment Group (0.5 mg/kg, IP) | BAL Protein (µg/mL) | BAL Total Leukocytes (x10⁴) | BAL PMNs (%) | Lung Tissue Albumin (ng/mg protein) | Reference |
| Control (Saline) | ~1000 | ~10 | ~70 | ~12 | [1] |
| FTY720 | No significant reduction | No significant reduction | No significant reduction | No significant reduction | [1] |
| (S)-FTY720-phosphonate | ~500 | ~4 | ~40 | ~6 | [1] |
*Note: Values are approximated from graphical data presented in Wang et al. (2018) for illustrative purposes. p<0.01 compared to the FTY720 group.[1]
Impact on S1PR1 Expression
The differential effects of the two compounds on the expression of their target receptor, S1PR1, are central to their varying efficacy.
| Compound (1 µM) | S1PR1 Protein Expression (in vitro, % of control) | S1PR1 Ubiquitination | S1PR1 Internalization | Reference |
| (S)-FTY720-phosphonate | Maintained | Not induced | Not induced | [1] |
| FTY720 | >50% reduction | Induced | Induced | [1] |
| This compound | >50% reduction | Induced | Not explicitly stated, but implied | [1] |
| S1P | >50% reduction | Induced | Induced | [1] |
In vivo studies in mice treated for 7 days also showed that FTY720 administration led to a significant decrease in lung S1PR1 expression, whereas (S)-FTY720-phosphonate treatment maintained receptor levels comparable to the saline control.[1]
Experimental Protocols
Bleomycin-Induced Acute Lung Injury in Mice
A detailed methodology for inducing and treating ALI in a murine model is as follows:
-
Animal Model : C57BL/6 mice are utilized.[1]
-
Induction of Injury : A single intratracheal (IT) instillation of bleomycin (0.6 U/kg) is administered to induce lung inflammation and injury.[1]
-
Treatment Regimen : Mice are treated with either saline control, FTY720 (0.5 mg/kg), or (S)-FTY720-phosphonate (0.5 mg/kg) via intraperitoneal (IP) injection on days 0, 3, and 6 post-bleomycin administration.[1]
-
Sample Collection : On day 7, bronchoalveolar lavage (BAL) fluid and lung tissues are collected for analysis.[1]
-
Outcome Measures :
-
BAL Analysis : Total protein concentration is measured to assess vascular leak. Total leukocyte counts and differential counts for polymorphonuclear neutrophils (PMNs) are performed to quantify inflammation.[1]
-
Lung Tissue Analysis : Lung homogenates are analyzed for albumin content as another measure of vascular permeability. Western blotting is used to determine S1PR1 protein expression levels.[1]
-
In Vitro Endothelial Barrier Function Assay
The protocol for assessing endothelial barrier function in vitro using human pulmonary artery endothelial cells (HPAEC) is outlined below:
-
Cell Culture : HPAECs are cultured to confluence on gold-plated electrodes.
-
Transendothelial Electrical Resistance (TER) Measurement : TER is measured using an electrical cell-substrate impedance sensing (ECIS) system. A stable baseline TER is established before the experiment.
-
Treatment : Cells are stimulated with 1 µM of S1P, FTY720, or (S)-FTY720-phosphonate.
-
Data Analysis : Changes in TER are recorded over time. An increase in TER indicates an enhancement of the endothelial barrier.
Mechanism of Action and Signaling Pathways
The primary target for both this compound and (S)-FTY720-phosphonate is the S1P receptor 1 (S1PR1), a G protein-coupled receptor crucial for maintaining endothelial barrier integrity.[1][3] However, their downstream effects on the receptor diverge significantly.
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form this compound.[3] This active form, much like S1P itself, acts as a potent S1PR1 agonist. However, this activation leads to the recruitment of β-arrestin, which in turn triggers ubiquitination and subsequent internalization and proteasomal degradation of the S1PR1 receptor.[1][3] This leads to a functional antagonism, as the cell surface receptor is depleted, diminishing the protective signal over time.[1]
In contrast, (S)-FTY720-phosphonate also acts as an S1PR1 agonist but does so without inducing β-arrestin recruitment.[1][3] Consequently, it does not cause S1PR1 ubiquitination or degradation.[1][2] This allows for sustained S1PR1 signaling at the cell surface, leading to a more durable enhancement of the endothelial barrier.
Caption: Differential signaling pathways of FTY720 analogs.
Caption: Experimental workflow for in vivo comparison.
Conclusion
The available experimental data strongly indicates that (S)-FTY720-phosphonate is a more promising therapeutic candidate for acute lung injury than FTY720/(S)-Phosphate. Its unique mechanism of action, which promotes sustained S1PR1 signaling without inducing receptor degradation, translates to superior endothelial barrier protection and reduced inflammation in preclinical models.[1][2] These findings highlight the critical importance of nuanced molecular interactions in drug design and suggest that biased agonists, like (S)-FTY720-phosphonate, may offer significant advantages in treating inflammatory conditions characterized by vascular leakage. Further research is warranted to translate these promising preclinical results into clinical applications.
References
- 1. FTY720 (S)-Phosphonate Preserves S1PR1 Expression and Exhibits Superior Barrier Protection to FTY720 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 (s)-phosphonate preserves sphingosine 1-phosphate receptor 1 expression and exhibits superior barrier protection to FTY720 in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1–Phosphate, FTY720, and Sphingosine-1–Phosphate Receptors in the Pathobiology of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling S1P1 Internalization: A Comparative Guide to FTY720 (S)-Phosphate
A deep dive into the mechanisms of Sphingosine-1-Phosphate Receptor 1 (S1P1) internalization reveals the distinct and potent action of FTY720 (S)-Phosphate. This guide provides a comparative analysis of this compound against the endogenous ligand S1P, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The therapeutic efficacy of FTY720 (fingolimod), a modulator of S1P receptors, in autoimmune diseases like multiple sclerosis is intrinsically linked to its ability to induce the internalization and subsequent degradation of the S1P1 receptor. This process, often termed "functional antagonism," effectively sequesters lymphocytes in secondary lymphoid organs, preventing their infiltration into target tissues.[1][2][3] Understanding the nuances of how the active metabolite, this compound (FTY720-P), achieves this sustained internalization compared to the natural ligand, Sphingosine-1-Phosphate (S1P), is critical for the development of next-generation S1P1 modulators.
Mechanism of Action: A Tale of Two Agonists
While both S1P and FTY720-P are agonists for the S1P1 receptor, their downstream effects on receptor trafficking are markedly different. The prevailing mechanism for FTY720-P's ability to induce persistent S1P1 internalization involves a combination of factors:
-
Enhanced β-Arrestin Recruitment: FTY720-P is more efficacious at recruiting β-arrestin to the S1P1 receptor compared to S1P.[4][5] This enhanced recruitment is a crucial step in initiating the endocytic process.
-
Slow Dissociation Rate: FTY720-P exhibits a significantly slower off-rate from the S1P1 receptor compared to S1P.[4][5] This prolonged receptor occupancy is thought to contribute to the sustained signaling that leads to internalization.
-
Receptor Phosphorylation: Agonist binding, including by FTY720-P, induces phosphorylation of the S1P1 receptor, a key step for β-arrestin binding and subsequent internalization via the clathrin-mediated pathway.[6][7]
-
Inhibition of Recycling: Unlike S1P-induced internalization, where the receptor is often recycled back to the cell surface, FTY720-P-mediated internalization leads to irreversible degradation of the S1P1 receptor.[2][4]
Comparative Data: FTY720-P vs. S1P
The following tables summarize the quantitative differences in the interaction of FTY720-P and S1P with the S1P1 receptor, as determined by various in vitro assays.
Table 1: Receptor Binding Kinetics
| Ligand | Receptor | Dissociation Half-Life (t½) | Reference |
| [³H]-FTY720-P | S1P1 | 19.0 min | [4] |
| [³³P]-S1P | S1P1 | 23.9 min | [4] |
Table 2: β-Arrestin Recruitment
| Ligand | Receptor | Maximal β-Arrestin Recruitment (% of S1P) | Reference |
| FTY720-P | S1P1 | 132% | [4][5] |
| S1P | S1P1 | 100% | [4] |
Table 3: S1P1 Receptor Internalization
| Treatment | Duration | Cell Surface S1P1 Expression (% of Control) | Reference |
| FTY720-P (100 nM) | 0.5 h | Reduced (Internalized) | [2] |
| S1P (100 nM) | 0.5 h | Reduced (Internalized) | [2] |
| FTY720-P (100 nM) followed by 1.5h washout | 2 h | Remained Internalized | [2] |
| S1P (100 nM) followed by 1.5h washout | 2 h | Recycled to Cell Surface | [2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular events and experimental procedures discussed, the following diagrams are provided.
Caption: S1P1 Receptor Internalization Pathway.
Caption: Flow Cytometry-based S1P1 Internalization Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to study S1P1 internalization.
Radioligand Binding Assay
This assay is used to determine the binding affinity and dissociation kinetics of ligands to the S1P1 receptor.
-
Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1).
-
Membrane Preparation: Homogenize CHO-S1P1 cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-FTY720-P or [³³P]-S1P) in a binding buffer.
-
Competition Binding: To determine binding affinity (Ki), perform competitive binding experiments with increasing concentrations of unlabeled ligand.
-
Dissociation Kinetics: To measure the off-rate, allow the radioligand to reach equilibrium with the receptor, then add an excess of unlabeled ligand to prevent re-binding. Collect samples at various time points.
-
Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine binding parameters such as Kd, Ki, and t½.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.
-
Cell Line: Use a specialized cell line, such as the DiscoveRx PathHunter CHO-S1P1 β-arrestin cell line, which utilizes enzyme fragment complementation.
-
Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate for 24 hours.
-
Agonist Stimulation: Treat the cells with a dilution series of FTY720-P or S1P.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and maximal response.
S1P1 Internalization Assay by Flow Cytometry
This method directly measures the amount of S1P1 receptor remaining on the cell surface after ligand treatment.
-
Cell Culture: Use cells endogenously or exogenously expressing S1P1.
-
Treatment: Treat the cells with the compound of interest (e.g., FTY720-P or S1P) for a specified time at 37°C.
-
Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with a primary antibody specific for an extracellular epitope of S1P1, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of cell surface receptors.
-
Data Analysis: Normalize the MFI of treated cells to that of vehicle-treated control cells to calculate the percentage of remaining surface receptors.
Conclusion
The data conclusively demonstrates that this compound is a potent inducer of S1P1 internalization, acting as a "functional antagonist." Its unique properties, including a slow dissociation rate and enhanced β-arrestin recruitment, lead to a more sustained and irreversible removal of S1P1 from the cell surface compared to the endogenous ligand S1P.[4][5] This guide provides a framework for understanding and experimentally verifying these differences, offering valuable insights for researchers in the field of S1P signaling and drug development. The provided protocols and diagrams serve as practical tools for designing and interpreting experiments aimed at characterizing novel S1P1 modulators.
References
- 1. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Engagement of S1P1-degradative mechanisms leads to vascular leak in mice [jci.org]
Safety Operating Guide
Proper Disposal of FTY720 (S)-Phosphate: A Guide for Laboratory Professionals
An essential guide for researchers and scientists on the safe handling and disposal of FTY720 (S)-Phosphate, ensuring laboratory safety and environmental protection.
This compound is a potent agonist of the S1P receptor 1 (S1PR1) and is widely used in research for acute inflammatory diseases.[1][2][3][4] Due to its biological activity and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, alongside essential safety information to minimize risk and ensure a safe laboratory environment.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as hazardous.[5] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] Additionally, it may cause respiratory irritation, drowsiness, or dizziness.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Weight | 387.45 g/mol | [3][6] |
| Purity | ≥98% | [6] |
| Melting Point | 184-186°C | |
| Solubility (Chloroform) | 0.5 mg/mL | |
| Storage Temperature | -20°C | [4] |
| Stability (Powder at -20°C) | ≥ 4 years |
It is important to note that solutions of this compound are unstable and should be freshly prepared for experimental use.[1][3]
Step-by-Step Disposal Protocol
Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with safety regulations. The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound waste in accordance with safety data sheet recommendations and standard laboratory practices.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Spill kit for chemical spills
Procedure:
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Labeling:
-
Ensure the hazardous waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).
-
-
Handling and Transfer:
-
All handling and transfer of this compound waste must be performed within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Use appropriate tools (e.g., spatula, funnel) to transfer the waste into the designated container to prevent spills.
-
-
Aqueous Solutions:
-
The Safety Data Sheet explicitly states: "Do not allow to enter sewers/ surface or ground water."[5] Therefore, under no circumstances should aqueous solutions of this compound be disposed of down the drain.
-
Collect all aqueous waste containing this compound in the designated hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste container by a certified environmental waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Context
This compound is the in vivo phosphorylated, active form of FTY720 (Fingolimod). It acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[7][8] This mechanism prevents the egress of lymphocytes from lymphoid organs, which is the basis of its immunosuppressive effects.[8][9] The interaction with S1P receptors also has effects on endothelial barrier function.[8] Understanding this pathway underscores the compound's potency and the importance of preventing its release into the environment where it could potentially disrupt ecological signaling processes.
Caption: Simplified signaling pathway of this compound.
By adhering to these safety and disposal guidelines, laboratory professionals can mitigate the risks associated with this compound, ensuring personal safety and environmental responsibility while continuing their vital research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S) FTY720 Phosphate | CAS#:402616-26-6 | Chemsrc [chemsrc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling FTY720 (S)-Phosphate
This document provides crucial safety, handling, and logistical information for researchers, scientists, and drug development professionals working with FTY720 (S)-Phosphate. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
This compound is a potent bioactive lipid and an agonist for several sphingosine-1-phosphate (S1P) receptors.[1][2][3][4] The Safety Data Sheet (SDS) classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation, drowsiness, or dizziness.[5] Due to its potency, handling this compound requires stringent safety measures beyond basic laboratory protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While the manufacturer's SDS states that specific personal protective equipment is "not required," the listed hazards necessitate a higher level of precaution, consistent with handling highly potent active pharmaceutical ingredients (HPAPIs).[5][6] The following table summarizes the recommended PPE.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | Primary Engineering Control: Chemical fume hood or ventilated balance enclosure. For highly potent compounds, a glove box or flexible containment glove bag is the most effective solution.[7]Respiratory: NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) for higher-risk operations.[7][8]Hand Protection: Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978 compliant).[9]Eye Protection: Chemical safety goggles or a full-face shield.[8]Body Protection: Disposable, poly-coated gown or a "bunny suit" coverall with integrated shoe covers.[6][8][9] | To prevent inhalation of airborne particles and minimize skin contact with the potent solid compound.[9] |
| Preparing Solutions | Primary Engineering Control: Chemical fume hood.Respiratory: N95 respirator if outside of a fume hood.Hand Protection: Double nitrile gloves.Eye Protection: Chemical safety goggles.Body Protection: Disposable, fluid-resistant lab coat or gown. | To protect against splashes and aerosol generation during dissolution. |
| Administering to Animals or Cell Cultures | Primary Engineering Control: Biosafety cabinet (BSC) for cell culture; ventilated cage changing station for animal studies.Hand Protection: Double nitrile gloves.Eye Protection: Safety glasses with side shields or goggles.Body Protection: Lab coat or gown. | To prevent exposure during administration and handling of treated subjects or cultures. |
Operational Plan: From Receipt to Disposal
A systematic approach is critical for safely managing this compound throughout its lifecycle in the laboratory.
-
Receiving: Upon receipt, inspect the package for any damage or leaks in a designated area.
-
Storage: The compound is a crystalline solid.[10] Store the container at -20°C for long-term stability (≥ 4 years).[4][10]
-
Inventory: Maintain a detailed inventory log, recording the amount received, used, and remaining.
-
Pre-planning: Before handling, ensure all necessary PPE is available and the designated workspace (e.g., fume hood) is clean and uncluttered.
-
Weighing: Weigh the solid compound in a ventilated balance enclosure or a chemical fume hood to minimize inhalation risk. Use dedicated weighing tools.
-
Dissolution: this compound is soluble in chloroform (0.5 mg/ml).[10] For in vivo experiments, it can be dissolved in sterile water.[11] Note that solutions are unstable and should be prepared fresh.[2][11]
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, and date of preparation.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[5]
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces thoroughly after use.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, typically via incineration for potent compounds.[7]
Physicochemical and Biological Data
| Property | Value | Reference |
| CAS Number | 402616-26-6 | [5][10] |
| Molecular Formula | C₁₉H₃₄NO₅P | [1][10] |
| Formula Weight | 387.5 g/mol | [10] |
| Appearance | Crystalline solid | [10] |
| Purity | ≥98% | [1][10] |
| Storage Temperature | -20°C | [10] |
| Long-term Stability | ≥ 4 years at -20°C | [4][10] |
| Solubility | Chloroform: 0.5 mg/ml | [10] |
| Mechanism of Action | Agonist for S1P receptors S1P₁, S1P₃, S1P₄, and S1P₅. | [4][12] |
Signaling Pathway
This compound is the in vivo phosphorylated, active form of FTY720.[12][13] It acts as a potent agonist at four of the five S1P receptors, leading to their internalization, particularly S1P₁.[10] This process inhibits the S1P-dependent egress of lymphocytes from lymphoid organs, resulting in immunosuppression.[10] Additionally, it can activate the Gα12/13/Rho/ROCK signaling pathway via the S1P₂ receptor.[14]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a representative method for assessing the efficacy of this compound at S1P receptors, adapted from published literature.[13]
To determine the potency and efficacy of this compound in stimulating [³⁵S]GTPγS binding to membranes prepared from cells expressing a specific S1P receptor subtype (e.g., S1P₁).
-
Cell membranes from CHO or HEK293 cells overexpressing the human S1P₁ receptor.
-
This compound.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Saponin.
-
96-well scintillation microplates (e.g., Wallac ScintiPlate).
-
Microplate scintillation counter.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 1 pM to 10 µM).
-
Reagent Preparation: Prepare a master mix containing cell membranes (5-10 µg protein/well), saponin (10 µg/ml), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in the assay buffer.
-
Assay Incubation:
-
Add 50 µL of assay buffer (for basal binding) or diluted this compound to the wells of the 96-well plate.
-
Add 50 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Signal Detection:
-
Terminate the assay by centrifuging the plate at 1000 x g for 5 minutes.
-
Aspirate the supernatant.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Normalize the data to the basal binding (buffer only) and plot the stimulation (as a percentage over basal) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the pEC₅₀ and Eₘₐₓ values.
-
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
